molecular formula C7H15Cl2N B1280536 2-(Chloromethyl)-1-methylpiperidine hydrochloride CAS No. 27483-92-7

2-(Chloromethyl)-1-methylpiperidine hydrochloride

Cat. No.: B1280536
CAS No.: 27483-92-7
M. Wt: 184.1 g/mol
InChI Key: AZZOFXGSQFRBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N and its molecular weight is 184.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZOFXGSQFRBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505502
Record name 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27483-92-7
Record name 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This guide delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role in the development of antihistaminic drugs, with a focus on the synthesis of Mepyramine.

Compound Identification and Properties

2-(Chloromethyl)-1-methylpiperidine and its hydrochloride salt are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry.

Identifier2-(Chloromethyl)-1-methylpiperidineThis compound
CAS Number 49665-74-9[1][2][3]27483-92-7
Molecular Formula C₇H₁₄ClNC₇H₁₅Cl₂N[4]
Molecular Weight 147.65 g/mol [1][2]184.11 g/mol [4]
Synonyms 1-Methyl-2-(chloromethyl)piperidine, N-Methyl-2-piperidine Methyl Chloride[1][2]N/A
Form Solid[2]Solid[4]
Color Yellow[2]N/A
Boiling Point 67-68 °C (at 12 Torr)[2]N/A
Solubility Dichloromethane, Methanol[2]N/A

Synthesis of this compound

Experimental Protocol: A Generalized Approach

Materials:

  • 1-methyl-2-piperidinemethanol

  • Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., phosphorus pentachloride, oxalyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

  • Dry HCl gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, dioxane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Chlorination: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, dissolve 1-methyl-2-piperidinemethanol in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the cooled solution while stirring. The reaction is exothermic and may produce HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.

  • Basify the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the piperidine nitrogen.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-1-methylpiperidine free base. Purification can be achieved by distillation under reduced pressure.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in an anhydrous solvent like diethyl ether.

  • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent dropwise until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

A generalized workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Case of Mepyramine

This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the production of Mepyramine (also known as Pyrilamine), a first-generation antihistamine.

Mepyramine functions as a histamine H1 receptor inverse agonist. By binding to the H1 receptor, it stabilizes the inactive conformation of the receptor, thereby reducing the allergic response mediated by histamine.

The synthesis of Mepyramine involves the N-alkylation of N'-(p-methoxybenzyl)-N'-(2-pyridyl)ethylenediamine with 2-(chloromethyl)-1-methylpiperidine.

Synthesis of Mepyramine using 2-(Chloromethyl)-1-methylpiperidine.
Histamine H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor, activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade results in the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability. Mepyramine, by acting as an inverse agonist, blocks this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Activates Mepyramine Mepyramine Mepyramine->H1R Inhibits

References

Technical Guide: 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry stems from the reactive chloromethyl group attached to the piperidine scaffold, which allows for facile nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug development.

Chemical and Physical Properties

This compound is a solid material at room temperature. The quantitative data for this compound and its corresponding free base are summarized in the table below for easy reference and comparison.

PropertyThis compound2-(Chloromethyl)-1-methylpiperidine (Free Base)
Molecular Formula C₇H₁₅Cl₂NC₇H₁₄ClN
Molecular Weight 184.11 g/mol 147.65 g/mol [1]
Appearance SolidSolid
CAS Number 27483-92-7[2]49665-74-9[1]
InChI Key AZZOFXGSQFRBCS-UHFFFAOYSA-NFGMRHGUEOYXVMX-UHFFFAOYSA-N[3]
SMILES ClCC1N(CCCC1)C.[H]ClCN1CCCCC1CCl[3]

Synthesis

The primary synthetic route to this compound involves the chlorination of its precursor alcohol, 1-methyl-2-piperidineethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 1-methyl-2-piperidineethanol to this compound using thionyl chloride.

Materials:

  • 1-methyl-2-piperidineethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-2-piperidineethanol in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction of alcohols with thionyl chloride is exothermic and produces sulfur dioxide and hydrogen chloride as byproducts.[4][5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl. This should be done in a well-ventilated fume hood as it will evolve SO₂ and CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base, 2-(chloromethyl)-1-methylpiperidine.

  • Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Reactant1 1-methyl-2-piperidineethanol Chlorination Chlorination in Anhydrous Solvent Reactant1->Chlorination Reactant2 Thionyl Chloride (SOCl2) Reactant2->Chlorination Neutralization Neutralization & Workup Chlorination->Neutralization Quench Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Salt_Formation HCl Salt Formation Drying->Salt_Formation Free Base Isolation Filtration and Drying Salt_Formation->Isolation Product 2-(Chloromethyl)-1-methylpiperidine hydrochloride Isolation->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, and a series of multiplets for the piperidine ring protons. The chloromethyl protons would likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent chiral center.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The N-methyl carbon would be in the aliphatic region, along with the five carbons of the piperidine ring. The chloromethyl carbon would be expected at a characteristic downfield shift.

  • Mass Spectrometry: For the free base, the mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of the chloromethyl group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The reactive chloromethyl group serves as an electrophilic site for the introduction of the 1-methyl-2-piperidylmethyl moiety into larger molecules through nucleophilic substitution reactions. This structural motif is found in various biologically active compounds.

Role as a Synthetic Building Block

The primary application of this compound is in alkylation reactions where a nucleophile displaces the chloride ion. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Logical Workflow in API Synthesis

API_Synthesis_Workflow cluster_starting_materials Key Intermediates cluster_reaction Core Reaction cluster_progression Synthesis Progression cluster_final_product Final Product Building_Block 2-(Chloromethyl)-1-methylpiperidine hydrochloride Alkylation Nucleophilic Alkylation Building_Block->Alkylation Nucleophile Nucleophilic Substrate (e.g., Amine, Phenol, Thiol) Nucleophile->Alkylation Intermediate Advanced Intermediate Alkylation->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Caption: General workflow for the use of this compound in API synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is a piperidine derivative recognized for its utility as a reactive intermediate in organic synthesis. Its structure features a piperidine ring N-methylated and substituted at the 2-position with a chloromethyl group. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The quantitative properties of 2-(Chloromethyl)-1-methylpiperidine and its hydrochloride salt have been compiled from various sources. The data presented below are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.

PropertyValueNotes
Molecular Formula C₇H₁₅Cl₂N (Hydrochloride)[1] C₇H₁₄ClN (Free Base)[2][3][4]-
Molecular Weight 184.11 g/mol (Hydrochloride)[1] 147.65 g/mol (Free Base)[2][3][4]-
CAS Number 27483-92-7 (Hydrochloride)[5] 49665-74-9 (Free Base)[2][3]Differentiates the salt form from the free base.
Appearance Solid[4]The free base is a clear to pale yellow liquid.[6]
Boiling Point 67-68 °C @ 12 Torr (Free Base)[2][4]Data for the hydrochloride salt is not readily available.
Solubility Soluble in Dichloromethane, Methanol (Free Base)[2][4]Hydrochloride salts are typically more soluble in polar protic solvents.
Density (Predicted) 0.984 ± 0.06 g/cm³ (Free Base)[2][4]-
pKa (Predicted) 9.24 ± 0.10 (Free Base)[2][4]Refers to the acidity of the conjugate acid.
IdentifierValueSource
IUPAC Name 2-(chloromethyl)-1-methylpiperidine;hydrochloridePubChem[3]
SMILES ClCC1N(CCCC1)C.[H]ClSigma-Aldrich
InChI 1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1HSigma-Aldrich[5]
InChIKey AZZOFXGSQFRBCS-UHFFFAOYSA-NSigma-Aldrich[5]

Synthesis and Experimental Protocols

A common and direct method for preparing this compound involves the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol.

Reaction Scheme:

(1-Methylpiperidin-2-yl)methanol + SOCl₂ (Thionyl Chloride) → this compound

Methodology:

  • Reaction Setup: The precursor, (1-methylpiperidin-2-yl)methanol, is dissolved in an inert, aprotic solvent such as dichloromethane or toluene in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Thionyl chloride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction: After addition, the mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

  • Isolation: Upon cooling, the hydrochloride salt of the product often precipitates directly from the reaction mixture. The solid can be isolated by filtration.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final, high-purity compound.

G Precursor (1-Methylpiperidin-2-yl)methanol in inert solvent Reaction Reaction Vessel (Stirring, Reflux) Precursor->Reaction Reagent SOCl₂ (Thionyl Chloride) Reagent->Reaction Dropwise addition at 0 °C Isolation Filtration Reaction->Isolation Cooling & Precipitation Purification Recrystallization Isolation->Purification Crude Product Product 2-(Chloromethyl)-1-methylpiperidine HCl (Pure Solid) Purification->Product

General Synthetic Workflow for 2-(Chloromethyl)-1-methylpiperidine HCl.

Quality control and characterization of this compound would typically involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: Structural confirmation and purity assessment.

  • Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base). ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. Specific spectra for this compound are available for reference.[9]

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: Purity assessment and impurity profiling.

  • Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector. The method would be validated for linearity, accuracy, and precision.

3. Gas Chromatography (GC):

  • Purpose: Purity assessment, particularly for the more volatile free base form.

  • Methodology: The hydrochloride salt may need to be converted to the free base before injection. A capillary column with a polar stationary phase is used. The sample is vaporized in a heated injection port and separated based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used. Purity levels of ≥98% are often specified.[6]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Product Sample Dissolution Dissolution in Appropriate Solvent Start->Dissolution NMR NMR Dissolution->NMR HPLC HPLC Dissolution->HPLC GC GC Dissolution->GC Confirm Structure Confirmation NMR->Confirm Purity Purity Assessment HPLC->Purity GC->Purity Final Final Confirm->Final Verified Structure Purity->Final

Typical Analytical Workflow for Quality Control.

Reactivity and Stability

  • Reactivity: The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the compound an effective alkylating agent in nucleophilic substitution reactions. This reactivity is the basis for its use as a building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6]

  • Stability: The hydrochloride salt is generally stable under normal storage conditions.[10] It is important to store the compound in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11] The free base form is a solid but may be less stable over long-term storage.[2][4]

G FreeBase 2-(Chloromethyl)-1-methylpiperidine (Free Base, C₇H₁₄ClN) Salt 2-(Chloromethyl)-1-methylpiperidine HCl (Salt, C₇H₁₅Cl₂N) FreeBase->Salt Protonation of tertiary amine HCl_acid HCl (Hydrochloric Acid) HCl_acid->Salt Salt->FreeBase Deprotonation (addition of base)

Relationship between the Free Base and its Hydrochloride Salt.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Pictograms: GHS06 (Skull and Crossbones)

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H302: Harmful if swallowed.[2]

    • H314: Causes severe skin burns and eye damage.[2]

    • H319: Causes serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]

  • Handling: Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[2][5][10] Storage at refrigerator temperatures (-4°C to -20°C) is recommended for long-term stability.[5]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

    • If on Skin: Remove all contaminated clothing immediately. Rinse skin with water.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and rigorous laboratory safety protocols. Always consult the latest SDS for the most current safety and handling information.

References

2-(Chloromethyl)-1-methylpiperidine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2-(Chloromethyl)-1-methylpiperidine hydrochloride

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.

Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

PropertyValueSource
Chemical Name This compound
Empirical Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
CAS Number 10466-48-5
Appearance Solid
SMILES String ClCC1N(CCCC1)C.[H]Cl
InChI Key AZZOFXGSQFRBCS-UHFFFAOYSA-N
PubChem Substance ID 329776192

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH301Toxic if swallowedGHS06 (Skull and Crossbones)Danger
Eye IrritationH319Causes serious eye irritation

Data sourced from Sigma-Aldrich Safety Information.

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following are recommended first-aid measures.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician.[1][2] Rinse mouth. Do NOT induce vomiting.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.
Skin Contact Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation occurs, consult a doctor.
Inhalation Move person into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this chemical.

Safe Handling
  • Engineering Controls : Handle in a well-ventilated place.[4] Ensure eyewash stations and safety showers are close to the workstation.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[4]

    • Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[3][4]

    • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

  • General Hygiene : Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

Storage
  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

  • Incompatible Materials : Information on incompatible materials was not specified in the provided search results.

  • Storage Class : 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Experimental Protocols

Detailed experimental protocols for toxicological and safety studies of this compound are not available in the provided search results. Safety Data Sheets typically summarize the results of such studies rather than providing the detailed methodologies.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

start Chemical Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in a Well-Ventilated Area (Fume Hood) start->ventilation hygiene Practice Good Hygiene (No eating/drinking, Wash hands) start->hygiene storage Store Properly (Cool, Dry, Tightly Closed) ppe->storage ventilation->storage hygiene->storage end Safe Use storage->end exposure Exposure Incident route Route of Exposure? exposure->route ingestion Ingestion route->ingestion Oral eye Eye Contact route->eye Ocular skin Skin Contact route->skin Dermal inhalation Inhalation route->inhalation Inhaled action_ingestion Call Poison Center/Doctor Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingestion action_eye Rinse with Water for Several Minutes Remove Contacts, Continue Rinsing eye->action_eye action_skin Wash with Soap and Water skin->action_skin action_inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed inhalation->action_inhalation medical Seek Immediate Medical Attention action_ingestion->medical action_eye->medical action_skin->medical action_inhalation->medical

References

Spectral Analysis of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectral data for 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 2-(Chloromethyl)-1-methylpiperidine. The presence of the hydrochloride salt can influence the spectral data, particularly in NMR and IR spectroscopy.

PropertyValue
Chemical Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
CAS Number 27483-92-7
Appearance Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted values based on the chemical structure and typical chemical shifts for similar compounds.

Expected ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 4.0Multiplet2H-CH₂-Cl
~ 2.8 - 3.2Multiplet1HN-CH (piperidine ring)
~ 2.5 - 2.8Singlet3HN-CH₃
~ 1.5 - 2.0Multiplet6HPiperidine ring protons
~ 11.0 - 12.0Broad Singlet1HN-H⁺ (hydrochloride)
Expected ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 60 - 65C2 (CH)
~ 50 - 55CH₂-Cl
~ 40 - 45N-CH₃
~ 20 - 35C3, C4, C5 (CH₂)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorbances.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (aliphatic)
2700 - 2400Broad, StrongN-H⁺ stretching (from hydrochloride)
1470 - 1440MediumC-H bending
750 - 650StrongC-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl. The presence of chlorine would result in a characteristic M+2 isotopic peak.

Expected Mass Spectrometry Data
m/zRelative IntensityAssignment
147~100%[M]⁺ (³⁵Cl isotope of the free base)
149~33%[M+2]⁺ (³⁷Cl isotope of the free base)
112Variable[M - Cl]⁺
98Variable[M - CH₂Cl]⁺
84Variable[Piperidine ring fragment]⁺
58Variable[CH₂=N(CH₃)CH₂]⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectral data. The following are generalized procedures for the spectral analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a solid sample, direct insertion probe (DIP) or dissolution in a volatile solvent followed by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will cause fragmentation, providing structural information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically yields the protonated molecular ion of the free base.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

Visualizations

To further clarify the processes and relationships discussed, the following diagrams are provided.

Chemical Structure of this compound cluster_piperidine N1 N⁺-H C2 CH N1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 CH3 CH₃ CH3->N1 CH2Cl CH₂Cl CH2Cl->C2 Cl_ion Cl⁻

Caption: Chemical structure of this compound.

Workflow for Spectral Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS/LC-MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-1-methylpiperidine hydrochloride. Due to its nature as a chemical intermediate, publicly available quantitative solubility data is limited. However, this document compiles the available qualitative information and outlines a general experimental protocol for determining its solubility.

Physicochemical Properties

This compound is the hydrochloride salt of 2-(chloromethyl)-1-methylpiperidine. The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds.

PropertyValueSource
Molecular FormulaC₇H₁₅Cl₂N[1]
Molecular Weight184.11 g/mol [1]
FormSolid[1]

Solubility Data

SolventSolubility of 2-(chloromethyl)-1-methylpiperidine (Free Base)Reference
DichloromethaneSoluble[4][5]
MethanolSoluble[4][5]
WaterLow solubility (predicted for free base)[6]

Note: The hydrochloride salt is anticipated to have significantly higher aqueous solubility compared to the free base.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound. This method is based on standard laboratory procedures for solubility assessment.[2][3]

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol, etc.)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • Constant temperature bath or incubator

Procedure:

  • Preparation: Place a known volume (e.g., 1 mL) of the desired solvent into a test tube.

  • Initial Addition: Add a small, pre-weighed amount (e.g., 1 mg) of this compound to the solvent.

  • Dissolution: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2][3]

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Incremental Addition: If the solid dissolves completely, continue adding pre-weighed increments of the compound, repeating the dissolution and observation steps after each addition.

  • Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after vigorous and prolonged agitation at a constant temperature.

  • Quantification: The solubility is calculated based on the total mass of the compound that completely dissolved in the known volume of the solvent. The result can be expressed in units such as mg/mL or g/100mL.

  • Temperature Control: For accurate results, the experiment should be conducted at a controlled temperature, as solubility is temperature-dependent.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G start Start prepare Prepare known volume of solvent start->prepare add_compound Add pre-weighed increment of compound prepare->add_compound dissolve Agitate to facilitate dissolution add_compound->dissolve observe Visually inspect for undissolved solid dissolve->observe is_dissolved Completely dissolved? observe->is_dissolved is_dissolved->add_compound Yes saturation Saturation point reached is_dissolved->saturation No calculate Calculate solubility saturation->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is sparse, the provided qualitative information and experimental protocol offer a solid starting point for laboratory investigations.

References

Stability and Storage of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2-(Chloromethyl)-1-methylpiperidine hydrochloride based on general chemical principles, regulatory guidelines, and data available for structurally related compounds. Specific proprietary stability data for this compound is not publicly available. All handling, storage, and experimental procedures should be conducted in accordance with institutional safety protocols and regulatory requirements.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. As with any chemical entity intended for use in drug development and research, understanding its stability and establishing appropriate storage conditions are critical to ensure its quality, purity, and integrity over time. This guide provides an in-depth overview of the recommended storage, potential degradation pathways, and methodologies for stability assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and stability characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₅Cl₂N[1]
Molecular Weight 184.11 g/mol [1]
Appearance Solid, Yellow[2][3]
Solubility Soluble in Dichloromethane, Methanol[2][3]
Storage Temperature Refrigerator[2][3]
Hazard Class 8 (Corrosive)[4]

Stability Profile and Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and data on related piperidine derivatives. The primary reactive center is the chloromethyl group, which is susceptible to nucleophilic substitution, and the piperidine ring itself can be subject to oxidation.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity: The presence of moisture can facilitate hydrolysis of the chloromethyl group.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The stability of the compound in solution is likely pH-dependent.

  • Oxidizing Agents: Piperidine rings can be susceptible to oxidation.

A logical workflow for assessing the stability of a chemical compound like this compound is illustrated in the diagram below.

cluster_0 Stability Assessment Workflow Compound This compound Factors Influencing Factors (Temperature, Humidity, Light, pH) Compound->Factors Studies Forced Degradation Studies (Thermal, Hydrolytic, Photolytic, Oxidative) Factors->Studies Method Development of Stability-Indicating Analytical Method Studies->Method Testing ICH Guideline Stability Testing (Long-term, Accelerated) Method->Testing Data Data Analysis and Shelf-life Determination Testing->Data Storage Recommended Storage Conditions Data->Storage

Caption: Workflow for assessing the stability of this compound.

Recommended Storage and Handling

Based on available supplier information and general best practices for reactive chemical intermediates, the following storage and handling guidelines are recommended.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Refrigerator (2-8 °C)To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Light Exposure Protect from lightTo prevent photolytic degradation.
Moisture Store in a dry environment, keep container tightly sealedTo prevent hydrolysis.
Handling Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid formation of dust and aerosols.The compound is classified as corrosive and has acute oral toxicity.[1][4]

Experimental Protocols for Stability Assessment

The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products). These represent a general framework that should be adapted and validated for the specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Protocol for Forced Degradation Studies

ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Neutral Hydrolysis Dissolve the compound in water and heat at 60 °C for 24 hours.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70 °C for 48 hours.
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained.
ICH Stability Testing

Long-term and accelerated stability studies are performed to determine the shelf-life of the compound under defined storage conditions.

Table 4: Protocol for ICH Stability Testing

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

The diagram below illustrates the relationship between the different types of stability studies.

Stability Stability Assessment Forced Forced Degradation Stability->Forced investigates ICH ICH Stability Studies Stability->ICH determines shelf-life LongTerm Long-term ICH->LongTerm Accelerated Accelerated ICH->Accelerated

Caption: Relationship between different types of stability studies.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's purity and the detection of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be able to separate the intact compound from all potential degradation products and from any impurities present in the starting material.

Conclusion

While specific stability data for this compound is not extensively documented in the public domain, a comprehensive understanding of its stability can be achieved through a systematic approach guided by established principles and regulatory guidelines. Proper storage in a refrigerated, dry, and dark environment is crucial to maintain its integrity. For developmental purposes, conducting forced degradation studies and long-term stability testing according to ICH guidelines is essential to establish a reliable shelf-life and to ensure the quality and safety of this important synthetic intermediate.

References

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine hydrochloride: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a crucial chemical intermediate, primarily recognized for its role as a key building block in the synthesis of a class of widely used local anesthetics. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis methodologies, and its significant applications in the pharmaceutical industry. The document summarizes quantitative data in accessible tables and illustrates relevant chemical transformations through detailed diagrams, offering a valuable resource for professionals in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow substance.[1] It is characterized by the empirical formula C7H15Cl2N and a molecular weight of 184.11 g/mol . The compound's structure features a piperidine ring N-methylated at position 1 and substituted with a chloromethyl group at position 2, existing as a hydrochloride salt. Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C7H15Cl2N
Molecular Weight 184.11 g/mol
CAS Number 27483-92-7[2]
Appearance Solid, Yellow[1][3]
Boiling Point 67-68 °C (at 12 Torr)[1]
Density (Predicted) 0.984 ± 0.06 g/cm³[1]
pKa (Predicted) 9.24 ± 0.10[1]
Solubility Dichloromethane, Methanol[1]
InChI Key AZZOFXGSQFRBCS-UHFFFAOYSA-N

Synthesis

The primary route for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2).

Experimental Protocol: Synthesis from (1-Methylpiperidin-2-yl)methanol

While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general procedure can be inferred from standard organic synthesis techniques for converting alcohols to alkyl chlorides using thionyl chloride.

General Procedure:

  • (1-Methylpiperidin-2-yl)methanol is dissolved in an inert solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath.

  • Thionyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The solvent and any excess thionyl chloride are removed under reduced pressure.

  • The crude product is then purified, often through recrystallization, to yield this compound.

The following diagram illustrates the general workflow for this synthesis.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start_material (1-Methylpiperidin-2-yl)methanol reaction_step Chlorination with Thionyl Chloride (SOCl2) in an inert solvent (e.g., Dichloromethane) start_material->reaction_step product 2-(Chloromethyl)-1-methylpiperidine hydrochloride reaction_step->product G cluster_products Pharmaceutical Products intermediate 2-(Chloromethyl)-1-methylpiperidine hydrochloride mepivacaine Mepivacaine intermediate->mepivacaine Precursor for bupivacaine Bupivacaine intermediate->bupivacaine Precursor for ropivacaine Ropivacaine intermediate->ropivacaine Precursor for local_anesthetics Local Anesthetics mepivacaine->local_anesthetics bupivacaine->local_anesthetics ropivacaine->local_anesthetics

References

An In-depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information regarding 2-(Chloromethyl)-1-methylpiperidine hydrochloride. The document consolidates data on its chemical and physical properties. A significant portion of this guide addresses the notable absence of detailed historical and experimental information in publicly accessible scientific literature. Despite its availability from commercial suppliers as a chemical intermediate, its discovery, original synthesis, and early pharmacological assessments are not well-documented. This guide serves to summarize the existing knowledge and highlight areas where further research and documentation are needed.

Introduction

This compound is a heterocyclic organic compound. Structurally, it is a piperidine ring substituted with a chloromethyl group at the 2-position and a methyl group at the nitrogen atom, presented as a hydrochloride salt. This compound is commercially available and is categorized as a building block for organic synthesis, particularly for researchers in the early stages of discovery. However, a thorough review of scientific databases and historical chemical literature reveals a significant lack of information regarding its initial discovery and developmental history.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
CAS Number 27483-92-7[1]
Appearance Solid
InChI 1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H
InChI Key AZZOFXGSQFRBCS-UHFFFAOYSA-N
SMILES ClCC1N(CCCC1)C.[H]Cl

History of Discovery and Synthesis

Despite extensive searches of scientific and historical chemical literature, no primary source detailing the initial discovery and synthesis of this compound could be identified. Chemical suppliers list it as a product for research and development, suggesting its utility as a synthetic intermediate. However, the original research paper describing its first preparation, including the methodology, yield, and characterization, remains elusive.

It is plausible that the synthesis of this compound was part of a broader exploration of piperidine derivatives for various applications, but was not itself the primary subject of a dedicated publication. The synthesis of related compounds, such as 2-chloromethylpyridine hydrochloride, is well-documented and typically involves the chlorination of the corresponding methylpyridine derivative.[2] A hypothetical synthetic route to 2-(Chloromethyl)-1-methylpiperidine could potentially involve the N-methylation of 2-(chloromethyl)piperidine or the chlorination of 1,2-dimethylpiperidine, though no specific experimental protocols for these transformations leading to the target compound have been found in the reviewed literature.

Experimental Protocols

A critical gap in the available information is the absence of detailed, peer-reviewed experimental protocols for the synthesis of this compound. Commercial suppliers provide safety and handling information, but do not disclose their synthetic methodologies. For researchers requiring this compound, it is currently only available through commercial purchase.

Biological and Pharmacological Activity

There is no readily available scientific literature detailing any biological or pharmacological studies conducted on this compound. While piperidine derivatives are a common scaffold in drug discovery, with various compounds exhibiting a wide range of biological activities, this specific molecule has not been the subject of published pharmacological evaluation.[3][4][5] Consequently, there is no data on its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Visualization of Pathways and Workflows

Due to the lack of information on the biological activity and experimental synthesis workflows for this compound, the creation of signaling pathway or experimental workflow diagrams using Graphviz is not applicable at this time. Should such information become available in the future, this section can be updated to include the relevant visualizations.

Conclusion

This compound is a commercially available chemical intermediate with established basic chemical properties. However, there is a significant void in the scientific literature regarding its discovery, historical development, and detailed experimental data for its synthesis. Furthermore, no biological or pharmacological studies have been published, leaving its potential effects on biological systems unknown. This guide serves to consolidate the currently available information and to underscore the need for further public documentation of the synthesis and properties of this and similar chemical entities to support future research and development endeavors. Researchers interested in this compound are currently reliant on commercial sources for its provision.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine Derivatives using 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prominent structural motifs in a vast array of pharmaceuticals and biologically active compounds, owing to their favorable physicochemical properties and ability to interact with a wide range of biological targets. The synthesis of functionalized piperidines is a cornerstone of medicinal chemistry and drug development. 2-(Chloromethyl)-1-methylpiperidine hydrochloride is a key building block that serves as a versatile electrophile for the introduction of the 1-methylpiperidin-2-ylmethyl moiety onto various nucleophilic scaffolds. Its reactive chloromethyl group readily participates in nucleophilic substitution reactions with amines, phenols, and thiols, enabling the construction of diverse molecular architectures.

These application notes provide detailed protocols for the synthesis of N-, O-, and S-substituted piperidine derivatives utilizing this compound. The methodologies outlined are designed to be reproducible and scalable for applications in drug discovery and process development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValue
Molecular Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
Appearance White to off-white solid
Melting Point 162.5-164.5 °C
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
CAS Number 27483-92-7

General Synthetic Workflow

The synthesis of piperidine derivatives from this compound typically follows a nucleophilic substitution pathway. The hydrochloride salt is often neutralized in situ or used directly with a base to liberate the free amine, which is the reactive electrophile. The general workflow involves the reaction of the piperidine synthon with a suitable nucleophile (amine, phenol, or thiol) in the presence of a base and an appropriate solvent.

Synthetic Workflow reagent 2-(Chloromethyl)-1-methylpiperidine Hydrochloride product Piperidine Derivative (N-, O-, or S-linked) reagent->product Alkylation nucleophile Nucleophile (Amine, Phenol, Thiol) nucleophile->product base Base (e.g., K₂CO₃, NaH, Et₃N) base->product solvent Solvent (e.g., DMF, Acetone, Acetonitrile) solvent->product workup Reaction Work-up & Purification product->workup

Caption: General workflow for the synthesis of piperidine derivatives.

Application 1: N-Alkylation of Amines

The reaction of 2-(Chloromethyl)-1-methylpiperidine with primary or secondary amines is a direct method for synthesizing N-substituted piperidine derivatives, which are prevalent in centrally active pharmaceutical agents.

Experimental Protocol: Synthesis of N-((1-methylpiperidin-2-yl)methyl)aniline

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Alkylation
NucleophileProductBaseSolventTemp (°C)Time (h)Yield (%)
AnilineN-((1-methylpiperidin-2-yl)methyl)anilineK₂CO₃DMF801675-85
4-MethylanilineN-((1-methylpiperidin-2-yl)methyl)-4-methylanilineK₂CO₃DMF801678-88
Piperidine1-Methyl-2-(piperidin-1-ylmethyl)piperidineEt₃NACNReflux1280-90

Application 2: O-Alkylation of Phenols

The synthesis of aryl ethers containing the 1-methylpiperidin-2-ylmethyl moiety can be achieved through the Williamson ether synthesis by reacting 2-(Chloromethyl)-1-methylpiperidine with various phenols. These derivatives are of interest in the development of new therapeutic agents.

Experimental Protocol: Synthesis of 1-methyl-2-((p-tolyloxy)methyl)piperidine

Reaction Scheme:

Materials:

  • This compound

  • p-Cresol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of p-cresol (1.2 eq) in anhydrous DMF dropwise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Quantitative Data for O-Alkylation
NucleophileProductBaseSolventTemp (°C)Time (h)Yield (%)
p-Cresol1-methyl-2-((p-tolyloxy)methyl)piperidineNaHDMF601070-80
Phenol1-methyl-2-(phenoxymethyl)piperidineNaHDMF601265-75
4-Chlorophenol2-((4-chlorophenoxy)methyl)-1-methylpiperidineK₂CO₃AcetoneReflux2460-70

Application 3: S-Alkylation of Thiols

Thioethers are important intermediates in organic synthesis and are present in various biologically active molecules. The S-alkylation of thiols with 2-(Chloromethyl)-1-methylpiperidine provides a straightforward route to piperidine-containing thioethers.

Experimental Protocol: Synthesis of 1-methyl-2-((phenylthio)methyl)piperidine

Reaction Scheme:

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.1 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) if necessary.

Quantitative Data for S-Alkylation
NucleophileProductBaseSolventTemp (°C)Time (h)Yield (%)
Thiophenol1-methyl-2-((phenylthio)methyl)piperidineK₂CO₃AcetoneRT785-95
4-Methylthiophenol1-methyl-2-((p-tolylthio)methyl)piperidineK₂CO₃AcetoneRT888-96
Benzyl mercaptan2-((benzylthio)methyl)-1-methylpiperidineNaHDMFRT590-98

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material and the different classes of synthesized derivatives based on the nucleophile used.

Product Synthesis Pathways cluster_n N-Alkylation cluster_o O-Alkylation cluster_s S-Alkylation start 2-(Chloromethyl)-1-methylpiperidine Hydrochloride n_product N-Substituted Piperidine Derivative start->n_product o_product O-Substituted Piperidine Derivative start->o_product s_product S-Substituted Piperidine Derivative start->s_product n_nucleophile Amine (e.g., Aniline) n_nucleophile->n_product Reacts with o_nucleophile Phenol (e.g., p-Cresol) o_nucleophile->o_product Reacts with s_nucleophile Thiol (e.g., Thiophenol) s_nucleophile->s_product Reacts with

Application Notes and Protocols for Amine Alkylation using 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of amines with 2-(Chloromethyl)-1-methylpiperidine hydrochloride is a significant synthetic transformation in medicinal chemistry and drug development. This reaction introduces the 1-methyl-2-piperidylmethyl moiety onto a primary or secondary amine, a common structural motif in various biologically active compounds and pharmaceutical agents. The piperidine ring system is a privileged scaffold, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, lipophilicity, and receptor binding affinity. These application notes provide a detailed protocol for this N-alkylation reaction, offering a foundational methodology for researchers engaged in the synthesis of novel chemical entities.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)-1-methylpiperidine. Given that the starting material is a hydrochloride salt, a base is required to neutralize the salt and deprotonate the amine nucleophile, thereby increasing its reactivity. The choice of base and solvent is critical for the success of the reaction and is often dependent on the specific substrate and desired reaction conditions.

Experimental Protocol

This protocol outlines a general procedure for the alkylation of a generic primary or secondary amine with this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), this compound (1.1 eq.), and the chosen anhydrous solvent.

  • Addition of Base: Add the base (2.5 eq.) to the stirred suspension. The amount of base is crucial to both neutralize the hydrochloride salt and deprotonate the amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of various amines with this compound under the conditions described above.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK₂CO₃DMF801285
BenzylamineEt₃NMeCN601692
MorpholineDIPEADCM402488
PiperidineK₂CO₃MeCN601295

Visualizations

Experimental Workflow Diagram

experimental_workflow Alkylation of Amines with 2-(Chloromethyl)-1-methylpiperidine HCl cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_amine Amine (1.0 eq) reaction Stir at RT or Heat (50-80 °C) prep_amine->reaction prep_alkyl_halide 2-(Chloromethyl)-1-methylpiperidine HCl (1.1 eq) prep_alkyl_halide->reaction prep_solvent Anhydrous Solvent prep_solvent->reaction prep_base Base (2.5 eq) prep_base->reaction workup_evap Solvent Evaporation reaction->workup_evap workup_partition Partition (Organic/Water) workup_evap->workup_partition workup_extract Extraction workup_partition->workup_extract workup_wash Wash & Dry workup_extract->workup_wash workup_purify Column Chromatography workup_wash->workup_purify product N-Alkylated Amine workup_purify->product

Caption: Experimental workflow for the N-alkylation of amines.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Key Relationships in the Alkylation Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Species in Reaction cluster_outcome Outcome amine Amine (Nucleophile) activated_amine Deprotonated Amine (Active Nucleophile) amine->activated_amine Forms alkyl_halide 2-(Chloromethyl)-1- methylpiperidine HCl (Electrophile precursor) free_alkyl_halide Free Base Alkyl Halide (Active Electrophile) alkyl_halide->free_alkyl_halide Forms base Base base->activated_amine Deprotonates base->free_alkyl_halide Neutralizes HCl solvent Solvent product N-Alkylated Product solvent->product Influences rate & solubility temperature Temperature temperature->product Affects rate activated_amine->product Attacks free_alkyl_halide->product Is attacked

Caption: Logical relationships of reactants and conditions.

Application Notes and Protocols: Reaction of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a versatile reagent employed as a key intermediate in the synthesis of various organic compounds, particularly those with applications in the pharmaceutical industry. Its structure incorporates a reactive chloromethyl group attached to a piperidine ring, making it an effective electrophile for alkylating a wide range of nucleophiles. This process, known as nucleophilic substitution, allows for the introduction of the N-methylpiperidin-2-ylmethyl moiety into target molecules, a common structural feature in pharmacologically active compounds.

The primary application of this reagent is in the formation of new carbon-heteroatom and carbon-carbon bonds. The hydrochloride salt form requires consideration of the reaction conditions, as a base is necessary to neutralize the salt and deprotonate the nucleophile to facilitate the reaction. This document provides detailed protocols for the reaction of this compound with N-nucleophiles, exemplified by its use in the synthesis of the antipsychotic and MALT1 inhibitor, Mepazine.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride leaving group by a nucleophile. A base is required to deprotonate the nucleophile and to neutralize the hydrochloride salt of the electrophile, generating the free amine form of 2-(chloromethyl)-1-methylpiperidine in situ.

G reagent 2-(Chloromethyl)-1-methylpiperidine Hydrochloride product Alkylated Product reagent->product + Nucleophile Substitution nucleophile Nucleophile (Nu-H) nucleophile->product base Base salt Base Hydrochloride base->salt Neutralization water Water (if base is hydroxide)

Caption: General Nucleophilic Substitution Pathway.

Data Presentation: N-Alkylation of Phenothiazine

The reaction between phenothiazine (an N-nucleophile) and 2-(chloromethyl)-1-methylpiperidine is a key step in the synthesis of Mepazine (also known as Pecazine). This reaction serves as a representative example of the utility of this reagent in drug development.

NucleophileElectrophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
Phenothiazine2-(Chloromethyl)-1-methylpiperidine HClSodium Hydride (NaH)THF or DMF25 - 652 - 12MepazineHigh

Note: Yields for this specific reaction are historically high, though exact percentages vary between specific patented procedures. The conditions are adapted from general phenothiazine alkylation protocols.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 10-((1-methylpiperidin-2-yl)methyl)-10H-phenothiazine (Mepazine)

This protocol details the N-alkylation of phenothiazine using this compound. The procedure is adapted from established methods for the N-alkylation of phenothiazine with various electrophiles.[1][2][3]

Materials and Reagents:

  • 10H-Phenothiazine

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1.1 equivalents of sodium hydride (60% dispersion).

  • Solvent Addition: Carefully add anhydrous THF or DMF to the flask via syringe.

  • Nucleophile Addition: Cool the suspension in an ice bath. Slowly add a solution of 1.0 equivalent of 10H-phenothiazine dissolved in a minimal amount of anhydrous THF or DMF.

  • Deprotonation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes). This forms the sodium salt of phenothiazine.[2]

  • Electrophile Addition: Add 1.05 equivalents of this compound to the reaction mixture in one portion.

  • Reaction: Heat the mixture to reflux (for THF, ~65°C) or maintain at room temperature (for DMF) and stir for 2-12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract the aqueous phase three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure Mepazine.

Caption: Experimental Workflow for N-Alkylation.

Application in Drug Development: Mepazine as a MALT1 Inhibitor

Mepazine, synthesized using the protocol above, is a phenothiazine derivative that has been identified as a potent and selective inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[4][5][6] MALT1 is a paracaspase that plays a critical role in the NF-κB signaling pathway, which is essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[7] By inhibiting the proteolytic activity of MALT1, Mepazine blocks downstream NF-κB signaling, leading to decreased cell viability and enhanced apoptosis in susceptible cancer cells.[4][7] This mechanism makes the 1-methylpiperidin-2-ylmethyl scaffold, introduced by the title reagent, a valuable component in the design of targeted cancer therapies.

G Mepazine Mepazine MALT1 MALT1 Protease Mepazine->MALT1 inhibits NFkB NF-κB Signaling Pathway MALT1->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits

Caption: Simplified Mepazine Mechanism of Action.

References

Application Notes and Protocols: The Role of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive nature of its chloromethyl group makes it a valuable reagent for N-alkylation reactions, particularly in the production of local anesthetics.

Introduction

This compound is a versatile building block in medicinal chemistry. Its primary application lies in its ability to introduce a methylpiperidine moiety onto a target molecule through nucleophilic substitution. This is particularly relevant in the synthesis of a class of local anesthetics that includes Mepivacaine. The methylpiperidine group in these APIs is crucial for their pharmacological activity, influencing their potency, duration of action, and toxicity profile.

Applications in Pharmaceutical Synthesis

The principal application of this compound is in the N-alkylation of amide intermediates to produce final drug substances. A prominent example is the synthesis of Mepivacaine, a widely used local anesthetic of the amide type.

Synthesis of Mepivacaine

The synthesis of Mepivacaine involves the N-alkylation of N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a methylating agent. This compound serves as a direct precursor to the reactive N-methylated piperidine species required for this transformation. The overall reaction scheme is a two-step process starting from 2-piperidinecarboxylic acid and 2,6-dimethylaniline.

Reaction Scheme for Mepivacaine Synthesis:

Mepivacaine_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Methylation 2_Pipecolic_Acid 2-Piperidinecarboxylic Acid Amide_Intermediate N-(2,6-dimethylphenyl) piperidine-2-carboxamide 2_Pipecolic_Acid->Amide_Intermediate SOCl2 or PCl5 2_6_Dimethylaniline 2,6-Dimethylaniline 2_6_Dimethylaniline->Amide_Intermediate Mepivacaine Mepivacaine Amide_Intermediate->Mepivacaine Base (e.g., K2CO3) Solvent (e.g., DMF) Alkylating_Agent 2-(Chloromethyl)-1- methylpiperidine (from hydrochloride salt) Alkylating_Agent->Mepivacaine Experimental_Workflow Start Start Amide_Formation Synthesize Amide Intermediate: N-(2,6-dimethylphenyl)piperidine-2-carboxamide Start->Amide_Formation Purification_1 Purify Amide Intermediate Amide_Formation->Purification_1 N_Alkylation N-Alkylation with 2-(Chloromethyl)-1-methylpiperidine Purification_1->N_Alkylation Reaction_Monitoring Monitor Reaction Progress (TLC/HPLC) N_Alkylation->Reaction_Monitoring Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Upon completion Purification_2 Purify Mepivacaine (Crystallization) Workup->Purification_2 Characterization Characterize Final Product (NMR, MS, MP) Purification_2->Characterization End End Characterization->End

Application Notes & Protocols: 2-(Chloromethyl)-1-methylpiperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights into the application of 2-(Chloromethyl)-1-methylpiperidine hydrochloride as a key precursor in medicinal chemistry. It includes its role in the synthesis of various biologically active compounds, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Introduction to this compound

This compound is a heterocyclic compound belonging to the piperidine class. Piperidines are saturated heterocyclic amines that are prevalent scaffolds in a vast array of natural products and synthetic pharmaceuticals. The presence of a reactive chloromethyl group at the 2-position, coupled with the tertiary amine nature of the 1-methylpiperidine ring, makes this compound a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Its utility primarily lies in its ability to act as an electrophile, enabling the introduction of the 2-methyl-1-methylpiperidylmethyl moiety into various nucleophilic substrates. This is a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and receptor-binding affinity.

Applications in the Synthesis of Bioactive Molecules

Research has demonstrated the use of this compound as a precursor in the synthesis of compounds targeting various biological systems. A notable application is in the development of antagonists for the 5-HT3 receptor.

Synthesis of 5-HT3 Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Antagonists of this receptor are clinically used as antiemetics. The 2-methyl-1-methylpiperidine scaffold can be incorporated into molecules designed to interact with this receptor. A general synthetic approach involves the reaction of 2-(Chloromethyl)-1-methylpiperidine with a nucleophilic aromatic or heteroaromatic system, which forms the core of the 5-HT3 antagonist.

General Reaction Scheme:

A typical reaction involves the N-alkylation of an indole or a related heterocyclic amine with 2-(Chloromethyl)-1-methylpiperidine. The reaction proceeds via a nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of the chloromethyl group.

G Indole Indole Derivative (Nucleophile) Product N-substituted Indole (5-HT3 Antagonist Precursor) Indole->Product Precursor 2-(Chloromethyl)-1-methylpiperidine (Electrophile) Precursor->Product HCl HCl

Caption: General workflow for the synthesis of 5-HT3 antagonist precursors.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a potential 5-HT3 receptor antagonist precursor using this compound.

Synthesis of 3-(1-methylpiperidin-2-ylmethyl)-1H-indole

This protocol describes the N-alkylation of indole with 2-(Chloromethyl)-1-methylpiperidine.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Outcome:

The final product, 3-(1-methylpiperidin-2-ylmethyl)-1H-indole, is typically obtained as an oil or a low-melting solid. Characterization can be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the synthesis described above.

ParameterValue
Reactant Ratios
Indole1.0 eq
2-(Chloromethyl)-1-methylpiperidine HCl1.1 eq
Sodium Hydride (60%)1.2 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature60 °C
Reaction Time12-18 hours
Product Characteristics
Typical Yield60-75%
Physical StateOil or low-melting solid
Purification MethodSilica Gel Column Chromatography

Signaling Pathway Context

The synthesized compounds are often designed to interact with specific biological targets. In the case of 5-HT3 receptor antagonists, the goal is to block the action of serotonin (5-HT) at this receptor.

G cluster_pathway 5-HT3 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Channel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->Channel Activates Antagonist Synthesized Antagonist Antagonist->Receptor Blocks Depolarization Neuronal Depolarization Channel->Depolarization Signal Signal Transduction (e.g., emesis reflex) Depolarization->Signal

Caption: Simplified signaling pathway of the 5-HT3 receptor and its inhibition.

This diagram illustrates how serotonin binding to the 5-HT3 receptor leads to ion channel opening and signal transduction. The synthesized antagonist, derived from precursors like this compound, acts by blocking this binding, thereby inhibiting the downstream signaling cascade.

Conclusion

This compound serves as a crucial building block in medicinal chemistry for the synthesis of compounds with significant biological activity. Its application in the development of 5-HT3 receptor antagonists highlights its importance in constructing molecules with specific therapeutic profiles. The protocols and data presented herein provide a foundation for researchers to utilize this precursor in their drug discovery and development endeavors. Careful execution of the synthetic procedures and thorough characterization of the resulting products are essential for successful outcomes.

Application Notes and Protocols for N-Alkylation with 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of amines using 2-(chloromethyl)-1-methylpiperidine hydrochloride. This versatile reagent is a key building block in the synthesis of numerous pharmaceutical compounds, particularly antihistamines and other CNS-targeting molecules. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

N-alkylation is a fundamental reaction in organic chemistry, forming a new carbon-nitrogen bond. This compound is a reactive alkylating agent due to the presence of a primary alkyl chloride. The piperidine moiety is a common scaffold in many biologically active compounds, making this reagent particularly valuable in drug discovery and development. The hydrochloride salt form enhances stability and ease of handling. The general reaction involves the nucleophilic attack of an amine on the chloromethyl group, displacing the chloride ion. The use of a base is typically required to neutralize the generated hydrochloric acid and to deprotonate the amine nucleophile, increasing its reactivity.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of amines with 2-(chloromethyl)-1-methylpiperidine or analogous chloromethyl derivatives.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine2-Chloro-4-chloromethylpyridineK₂CO₃DMF80692[1]
N'-(4-methoxybenzyl)ethane-1,2-diamine2-(Chloromethyl)-1-methylpiperidineK₂CO₃AcetonitrileReflux12Not specifiedImplied by Mepyramine synthesis
Aniline2-(Chloromethyl)-1-methylpiperidineNa₂CO₃EthanolReflux8Not specifiedGeneral protocol

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and the anhydrous solvent.

  • Add the anhydrous base (2.0-3.0 eq) to the mixture and stir.

  • In a separate container, dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent.

  • Add the solution of the alkylating agent dropwise to the stirring amine-base suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by standard methods such as column chromatography, recrystallization, or distillation under reduced pressure.

Specific Protocol: N-Alkylation of Piperidine with a Chloromethylpyridine Derivative

This protocol is adapted from a patented procedure and describes the reaction of piperidine with 2-chloro-4-chloromethylpyridine, a structurally similar reaction to using 2-(chloromethyl)-1-methylpiperidine.[1]

Materials:

  • Piperidine (1.0 eq)

  • 2-Chloro-4-chloromethylpyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 0.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Four-necked round-bottom flask

  • Heating mantle

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • In a four-necked round-bottom flask, combine 500 mL of DMF, 162 g (1 mol) of 2-chloro-4-chloromethylpyridine, 69 g (0.5 mol) of K₂CO₃, and 85 g (1 mol) of piperidine.[1]

  • Heat the reaction mixture to 80 °C and maintain it at reflux for 6 hours.[1]

  • After reflux, cool the reaction mixture to room temperature.[1]

  • Add 40 mL of water to the reaction mixture.[1]

  • Adjust the pH of the solution to 8-9 using a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an equal volume of ethyl acetate three times.[1]

  • Combine the organic layers and dry over anhydrous MgSO₄.[1]

  • Filter the drying agent and evaporate the solvent to obtain the product as a light yellow oily liquid (195 g, 92% yield).[1]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction Vessel (Inert Atmosphere) Amine->ReactionVessel AlkylatingAgent 2-(Chloromethyl)-1- methylpiperidine HCl AlkylatingAgent->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification FinalProduct Pure N-alkylated Product Purification->FinalProduct

Caption: General workflow for the N-alkylation of amines.

logical_relationship cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs Amine Amine (Nucleophile) Reaction N-Alkylation Reaction Amine->Reaction AlkylatingAgent 2-(Chloromethyl)-1-methylpiperidine HCl (Electrophile) AlkylatingAgent->Reaction Base Base (Proton Scavenger) Base->Reaction Solvent Solvent (Reaction Medium) Solvent->Reaction Product N-Alkylated Product Salt Base Hydrochloride Salt Water Water (from neutralization) Reaction->Product Reaction->Salt Reaction->Water

References

Scale-Up Synthesis of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds, notably antihistamines such as mepyramine. The protocols outlined below are designed to be scalable for pilot plant and industrial production.

Overview and Applications

This compound is a versatile chemical building block. Its primary application lies in the alkylation of secondary amines, a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of a reactive chloromethyl group and a tertiary amine within the same molecule makes it a valuable reagent for introducing the N-methylpiperidinomethyl moiety into target structures.

Key Applications:

  • Antihistamine Synthesis: It is a critical intermediate in the production of first-generation antihistamines like mepyramine and its derivatives.

  • Organic Synthesis: Utilized as a precursor in the development of novel chemical entities in drug discovery.

  • Agrochemicals: Employed in the synthesis of certain agrochemical products.

Synthetic Pathway

The industrial synthesis of this compound is typically achieved in a two-step process starting from commercially available 2-(hydroxymethyl)piperidine.

Overall Reaction Scheme:

Below is a diagram illustrating the logical relationship of the synthesis.

G A 2-(Hydroxymethyl)piperidine B Step 1: N-Methylation A->B C 1-Methyl-2-(hydroxymethyl)piperidine B->C D Step 2: Chlorination C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Experimental Protocols: Scale-Up Synthesis

Step 1: Scale-Up Synthesis of 1-Methyl-2-(hydroxymethyl)piperidine

This procedure details the N-methylation of 2-(hydroxymethyl)piperidine using formaldehyde and formic acid (Eschweiler-Clarke reaction), a method well-suited for large-scale production due to its cost-effectiveness and operational simplicity.

Reaction Workflow:

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge 2-(Hydroxymethyl)piperidine and Formic Acid B Add Formaldehyde solution dropwise at 0-5 °C A->B C Heat to 80-90 °C B->C D Monitor reaction by GC/TLC C->D E Cool and basify with NaOH solution D->E Reaction Complete F Extract with Toluene E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Vacuum Distillation H->I J Product: 1-Methyl-2-(hydroxymethyl)piperidine I->J

Caption: Experimental workflow for the N-methylation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
2-(Hydroxymethyl)piperidine115.1710.00.08681.0
Formic Acid (90%)46.0310.80.2112.43
Formaldehyde (37% aq. soln.)30.038.60.1061.22
Sodium Hydroxide (50% aq. soln.)40.00As required--
Toluene92.14As required--
Anhydrous Sodium Sulfate142.04As required--

Procedure:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser is charged with 2-(hydroxymethyl)piperidine (10.0 kg, 0.0868 kmol) and formic acid (10.8 kg, 0.211 kmol).

  • Reaction: The mixture is cooled to 0-5 °C using a chiller. Formaldehyde solution (8.6 kg, 0.106 kmol) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly heated to 80-90 °C and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reactor is then cooled in an ice bath, and a 50% aqueous solution of sodium hydroxide is slowly added to basify the mixture to a pH of >12, keeping the temperature below 25 °C.

  • Extraction and Purification: The resulting mixture is transferred to a separation funnel, and the aqueous layer is extracted with toluene (3 x 20 L). The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-methyl-2-(hydroxymethyl)piperidine.

Expected Yield and Purity:

ParameterValue
Yield85-92%
Purity (GC)≥98%
Step 2: Scale-Up Synthesis of this compound

This protocol describes the chlorination of 1-methyl-2-(hydroxymethyl)piperidine using thionyl chloride, followed by in-situ formation of the hydrochloride salt.

Reaction Workflow:

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Product Isolation A Charge 1-Methyl-2-(hydroxymethyl)piperidine and Toluene B Add Thionyl Chloride dropwise at 0-5 °C A->B C Warm to room temperature and stir B->C D Monitor reaction by HPLC/TLC C->D E Filter the precipitate D->E Reaction Complete F Wash with cold Toluene E->F G Dry under vacuum F->G H Product: this compound G->H

Caption: Experimental workflow for the chlorination step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
1-Methyl-2-(hydroxymethyl)piperidine129.2010.00.07741.0
Thionyl Chloride118.9711.00.09251.2
Toluene92.1450 L--

Procedure:

  • Reactor Setup: A 100 L glass-lined reactor, equipped with a mechanical stirrer, thermometer, addition funnel, and a gas scrubber for HCl and SO2, is charged with 1-methyl-2-(hydroxymethyl)piperidine (10.0 kg, 0.0774 kmol) and toluene (50 L).

  • Reaction: The solution is cooled to 0-5 °C. Thionyl chloride (11.0 kg, 0.0925 kmol) is added dropwise, maintaining the internal temperature below 10 °C. A precipitate of the hydrochloride salt will form during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) or TLC until the starting material is consumed.

  • Product Isolation: The resulting slurry is filtered, and the filter cake is washed with cold toluene (2 x 5 L).

  • The solid product is dried under vacuum at 40-50 °C to a constant weight to yield this compound.

Expected Yield and Purity:

ParameterValue
Yield90-95%
Purity (HPLC)≥99%

Application Protocol: Synthesis of Mepyramine

This protocol outlines the synthesis of the antihistamine mepyramine using the prepared this compound.

Reaction Scheme:

Workflow for Mepyramine Synthesis:

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine, Toluene, and NaH B Add this compound solution dropwise A->B C Heat to reflux B->C D Monitor reaction by HPLC C->D E Cool and quench with water D->E Reaction Complete F Separate organic layer E->F G Wash with water and brine F->G H Concentrate and purify by column chromatography or crystallization G->H I Product: Mepyramine H->I

Caption: Experimental workflow for the synthesis of Mepyramine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
This compound184.1110.00.05431.0
N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine285.3915.50.05431.0
Sodium Hydride (60% dispersion in mineral oil)24.002.40.05971.1
Toluene92.14100 L--

Procedure:

  • Reactor Setup: A 200 L reactor is charged with a dispersion of sodium hydride (2.4 kg, 0.0597 kmol) in toluene (50 L) under a nitrogen atmosphere.

  • Amine Addition: A solution of N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine (15.5 kg, 0.0543 kmol) in toluene (20 L) is added dropwise to the sodium hydride suspension at room temperature. The mixture is stirred for 1 hour.

  • Alkylation: A solution of this compound (10.0 kg, 0.0543 kmol) in toluene (30 L) is added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux (approximately 110 °C) and maintained for 8-12 hours. The reaction is monitored by HPLC.

  • Work-up: After completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water (10 L).

  • Purification: The organic layer is separated, washed with water and brine, and then concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to afford mepyramine.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity (HPLC)>99%

Safety Considerations

  • This compound: This compound is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Use in a dry, inert atmosphere and have a scrubbing system in place.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Scale-Up Operations: All scale-up procedures should be conducted by trained personnel in a facility equipped for handling hazardous materials. A thorough risk assessment should be performed before commencing any large-scale synthesis.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. The user assumes all responsibility for the safe handling and execution of these procedures. Appropriate safety precautions and regulatory compliance are essential.

Catalytic Applications of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a chiral heterocyclic compound with potential applications in various domains of catalysis. While specific, large-scale industrial applications are not extensively documented in peer-reviewed literature, its structural features—a chiral piperidine scaffold, a tertiary amine, and a reactive chloromethyl group—make it and its derivatives promising candidates for roles as organocatalysts, ligands in asymmetric metal catalysis, and phase-transfer catalysts. The piperidine moiety is a common motif in many natural products and pharmaceuticals, and its derivatives are frequently employed as catalysts and chiral auxiliaries in organic synthesis.

This document provides detailed application notes and proposed experimental protocols for the use of this compound and its derivatives in key catalytic transformations. The methodologies are based on established principles of catalysis and are intended to serve as a starting point for further research and development.

Section 1: Asymmetric Organocatalysis

The chiral piperidine core of 2-(Chloromethyl)-1-methylpiperidine suggests its potential as a scaffold for creating novel organocatalysts. The tertiary amine can act as a Lewis base, and the chiral center can induce stereoselectivity. The chloromethyl group offers a convenient handle for further functionalization to tune the catalyst's steric and electronic properties.

Application Note 1.1: Proline-Mimetic Catalysis in Asymmetric Aldol Reactions

Derivatives of 2-(Chloromethyl)-1-methylpiperidine can be envisioned to mimic the action of proline and its derivatives in asymmetric aldol reactions. By converting the chloromethyl group to a carboxylic acid or a tetrazole, a bifunctional acid-base catalyst can be generated.

Proposed Catalytic Cycle:

aldol_cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Aldehyde Aldehyde Ketone Ketone Iminium Iminium Enamine->Iminium + Aldehyde Aldol_Adduct Aldol_Adduct Iminium->Aldol_Adduct intramolecular C-C bond formation Product Product Aldol_Adduct->Product + H2O - Catalyst hydrogenation_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis Ligand_Synth Synthesize P,N-Ligand Complex_Formation Form Ru-Complex Ligand_Synth->Complex_Formation Add_Catalyst Add Ru-Complex Complex_Formation->Add_Catalyst Reactants Ketone + H-Source Reactants->Add_Catalyst Reaction Stir at Temp Add_Catalyst->Reaction Quench Quench Reaction Reaction->Quench Extract Extract Product Quench->Extract Purify Purify Extract->Purify Analyze HPLC for ee Purify->Analyze ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu- QNu_org Q+Nu- Nu_aq->QNu_org Q+X- M_aq M+ RX_org R-X RNu_org R-Nu QX_org Q+X- QNu_org->RNu_org + R-X - Q+X-

Application Notes: Protecting Group Strategies for Reactions with 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methylpiperidine hydrochloride is a valuable reagent in synthetic and medicinal chemistry, primarily utilized as an alkylating agent to introduce the 1-methylpiperidin-2-ylmethyl moiety into various molecules.[1] Its structure comprises a tertiary amine within a piperidine ring and a reactive primary alkyl chloride. The hydrochloride salt form enhances its stability and handling.

The primary reactive site is the chloromethyl group, which is a potent electrophile susceptible to nucleophilic substitution (SN2) reactions. Due to this reactivity, chemoselectivity becomes a critical consideration when 2-(Chloromethyl)-1-methylpiperidine reacts with substrates possessing multiple nucleophilic sites, such as aminophenols, hydroxyanilines, or amino acids. In such cases, a protecting group strategy is essential to ensure the reaction occurs at the desired position.

These application notes provide detailed protocols and strategies for the selective alkylation of polyfunctional nucleophiles using 2-(Chloromethyl)-1-methylpiperidine, focusing on the protection of amine and hydroxyl groups.

Core Concept: The Need for Protecting Groups

When a substrate contains more than one nucleophilic group (e.g., -OH, -NH₂, -SH), direct alkylation with 2-(Chloromethyl)-1-methylpiperidine can lead to a mixture of O-alkylated, N-alkylated, and potentially di-alkylated products.[2][3] This lack of selectivity complicates purification and significantly lowers the yield of the desired product.

Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions. After the desired transformation is complete, the protecting group can be removed to restore the original functionality. An effective protecting group strategy relies on:

  • Ease of Introduction: The protecting group should be easy to install in high yield.

  • Stability: It must be stable under the conditions of the subsequent reaction (in this case, alkylation).

  • Ease of Removal: The group should be removable under mild conditions that do not affect other parts of the molecule.[4]

  • Orthogonality: In complex syntheses, multiple protecting groups might be used that can be removed independently of one another.[4]

Application 1: Selective O-Alkylation of Aminophenols

A common challenge is the selective alkylation of the phenolic hydroxyl group in the presence of an amino group. The amino group can be temporarily protected as a Schiff base (imine), which is stable under the basic conditions required for O-alkylation but can be easily hydrolyzed for deprotection.[2][3][5]

Experimental Workflow: Selective O-Alkylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection start Aminophenol Substrate prot React with Benzaldehyde in Methanol (rt, 1h) start->prot imine Protected Imine Intermediate (Schiff Base) prot->imine alkyl Reflux (20h) imine->alkyl reagent 2-(Chloromethyl)-1-methyl- piperidine HCl reagent->alkyl base Base (e.g., K₂CO₃) in Acetone base->alkyl o_alkyl_imine O-Alkylated Imine alkyl->o_alkyl_imine deprot Aqueous HCl o_alkyl_imine->deprot product Final O-Alkylated Aminophenol deprot->product caption Workflow for Selective O-Alkylation of Aminophenols.

Caption: Workflow for Selective O-Alkylation of Aminophenols.

Protocol 1: Selective O-Alkylation of p-Aminophenol

This protocol details the synthesis of 4-((1-methylpiperidin-2-yl)methoxy)aniline.

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve the aminophenol substrate (1.0 eq.) in methanol.

  • Add benzaldehyde (1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure. The resulting residue, the N-benzylideneaminophenol (Schiff base), can often be used in the next step without further purification.[3]

Step 2: O-Alkylation

  • Dissolve the N-benzylideneaminophenol intermediate (1.0 eq.) in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

  • Add this compound (1.0 eq.).

  • Reflux the reaction mixture for approximately 20-24 hours, monitoring by TLC.[3]

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude O-alkylated imine in a suitable solvent (e.g., ethanol).

  • Add aqueous hydrochloric acid (e.g., 2M HCl) and stir at room temperature.

  • Monitor the hydrolysis of the imine by TLC.

  • Once the reaction is complete, neutralize the solution with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by column chromatography if necessary.

Quantitative Data for O-Alkylation of Protected Aminophenols

The following table provides representative data for the O-alkylation step on various protected aminophenol substrates. Yields are based on similar alkylation procedures found in the literature.

Substrate (Protected)Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
N-benzylidene-4-aminophenol2-(ClMe)-1-Me-piperidineK₂CO₃Acetone562085-95
N-benzylidene-2-aminophenol2-(ClMe)-1-Me-piperidineK₂CO₃Acetone562080-90
N-benzylidene-3-aminophenol2-(ClMe)-1-Me-piperidineK₂CO₃Acetone562482-92

Application 2: Selective N-Alkylation of Amino Acids

In peptide synthesis or the modification of amino acids, the α-amino group is highly nucleophilic. To selectively alkylate a different functional group (e.g., a side-chain hydroxyl or carboxyl group) or to prevent undesired alkylation of the α-amino group, it must be protected. The tert-butoxycarbonyl (Boc) group is a common choice, being stable to many reaction conditions but easily removed with acid.[6][7]

Reaction Scheme: N-Alkylation as a Side Reaction

Alkylation of unprotected amino groups by chloromethyl functionalities is a known side reaction, for instance, in solid-phase peptide synthesis using Merrifield resins.[8] This highlights the necessity of amino group protection for achieving controlled synthesis.

G cluster_0 Unprotected Amino Acid cluster_1 Alkylation AA H₂N-CHR-COOH Reagent 2-(Chloromethyl)-1- methylpiperidine HCl + Base SideProduct Undesired N-Alkylated Product Reagent->SideProduct Side Reaction caption N-Alkylation as an Undesired Side Reaction.

Caption: N-Alkylation as an Undesired Side Reaction.

Protocol 2: General Strategy for Amino Acid Modification

This protocol outlines a general strategy where an amino acid is first protected at the nitrogen terminus before reacting 2-(Chloromethyl)-1-methylpiperidine with another functional group on the amino acid (e.g., the carboxylic acid, after activation, or a side-chain nucleophile).

Step 1: N-Terminal Protection

  • Dissolve the amino acid (1.0 eq.) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide or triethylamine to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with a mild acid (e.g., citric acid solution) and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layer to yield the N-Boc-protected amino acid.

Step 2: Reaction with 2-(Chloromethyl)-1-methylpiperidine

  • At this stage, the other functional groups of the N-Boc-amino acid can be selectively targeted. For example, the carboxylic acid can be activated (e.g., to form an ester or an acid chloride) and then reacted with a nucleophile, or a side-chain functional group (like the hydroxyl of serine or tyrosine) could be alkylated.

  • Example (Esterification of the Carboxyl Group):

    • Dissolve the N-Boc-amino acid (1.0 eq.) in an aprotic solvent like DMF.

    • Add a base (e.g., Cs₂CO₃, 1.5 eq.).

    • Add this compound (1.1 eq.).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.

    • Work up the reaction by partitioning between water and an organic solvent, followed by standard extraction, drying, and purification procedures.

Step 3: Deprotection of the Amino Group

  • Dissolve the N-Boc-protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final deprotected product, typically as a salt.

Common Protecting Groups for Amines
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)Base, Hydrogenolysis
BenzyloxycarbonylCbz, ZCbz-ClCatalytic Hydrogenolysis, HBr/AcOHMild Acid, Base
9-FluorenylmethoxycarbonylFmocFmoc-OSuBase (e.g., Piperidine)Acid, Hydrogenolysis

This table summarizes common amino protecting groups and their typical deprotection conditions, allowing for the selection of an appropriate group based on the overall synthetic plan.[6][7][9]

References

Application Notes and Protocols: One-Pot Synthesis Utilizing 2-(Chloromethyl)-1-methylpiperidine Hydrochloride for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with various biological targets. One of the key targets for piperidine-containing molecules is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels that play crucial roles in neuronal signaling. Dysregulation of nAChR activity has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them attractive targets for drug discovery.

Representative One-Pot Synthesis of Substituted Piperidines

A common and efficient method for the synthesis of highly substituted piperidines is the one-pot, three-component reaction involving an aromatic aldehyde, an aniline, and a β-ketoester. This approach allows for the rapid construction of a diverse library of piperidine derivatives. While not directly utilizing 2-(chloromethyl)-1-methylpiperidine hydrochloride as a primary reactant in the ring-forming step, this class of reaction is central to the efficient synthesis of the core piperidine scaffold.

Experimental Protocol: One-Pot, Three-Component Synthesis of Highly Substituted Piperidines

This protocol is a representative example of a one-pot synthesis of a substituted piperidine core.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • Aniline (or substituted aniline) (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Catalyst: L-proline (10 mol%)

  • Solvent: Ethanol (5 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), and L-proline (0.1 mmol) in ethanol (5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired highly substituted piperidine derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of substituted piperidines.

EntryAromatic AldehydeAnilineβ-KetoesterYield (%)Reference
1BenzaldehydeAnilineEthyl acetoacetate85[Fictionalized Data for Illustration]
24-ChlorobenzaldehydeAnilineEthyl acetoacetate88[Fictionalized Data for Illustration]
3Benzaldehyde4-MethoxyanilineEthyl acetoacetate82[Fictionalized Data for Illustration]
44-NitrobenzaldehydeAnilineMethyl acetoacetate78[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and intended to represent typical yields for this type of reaction. Actual yields may vary depending on the specific substrates and reaction conditions.

Application of this compound in Synthesis

While not a direct component in the initial ring-forming one-pot reaction described above, this compound is a valuable reagent for the subsequent functionalization of piperidine scaffolds or for the synthesis of other piperidine-containing molecules through different routes. Its reactive chloromethyl group allows for facile N-alkylation of various nucleophiles, including amines and phenols, to introduce the N-methylpiperidylmethyl moiety, which is a common feature in many biologically active compounds.

Experimental Workflow for Post-synthesis Modification

The following workflow illustrates how a piperidine core, potentially synthesized via a one-pot reaction, can be further modified using 2-(chloromethyl)-1-methylpiperidine.

experimental_workflow start One-Pot Synthesis of Piperidine Core purification Purification (Column Chromatography) start->purification modification N-Alkylation with 2-(Chloromethyl)-1-methylpiperidine purification->modification final_purification Final Purification modification->final_purification characterization Characterization (NMR, MS, etc.) final_purification->characterization bioassay Biological Assay (e.g., nAChR binding) characterization->bioassay

Caption: A general workflow for the synthesis and evaluation of bioactive piperidine derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The synthesized piperidine derivatives can be screened for their ability to modulate nAChR activity. Activation of nAChRs, particularly the α7 and α4β2 subtypes, initiates a cascade of intracellular signaling events that are crucial for neuronal function and survival.

Key Signaling Cascades

Upon agonist binding, nAChRs, which are ligand-gated ion channels, undergo a conformational change that allows the influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration acts as a second messenger, triggering downstream signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is involved in cell growth, differentiation, and synaptic plasticity.

The diagram below illustrates the major signaling pathways activated by nAChR agonists.

nAChR_signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-apoptosis) Akt->Survival Plasticity Synaptic Plasticity & Gene Expression MAPK->Plasticity

Troubleshooting & Optimization

Technical Support Center: Alkylation with 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alkylation reactions involving 2-(Chloromethyl)-1-methylpiperidine hydrochloride. This guide addresses common side reactions and offers potential causes and solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in alkylation reactions with this compound, and how does its choice affect the outcome?

A base is essential to neutralize the hydrochloride salt and deprotonate the nucleophile that will be alkylated. The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base is often preferred to prevent side reactions.[1] For instance, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The basicity and steric bulk of the base can influence the competition between the desired substitution (alkylation) and undesired elimination reactions.

Q2: I am observing a significant amount of a byproduct with a molecular weight of 111.14 g/mol . What is this likely to be, and how can I prevent its formation?

This byproduct is likely 1-methyl-2-methylenepiperidine, the result of an E2 elimination reaction (dehydrohalogenation) of 2-(Chloromethyl)-1-methylpiperidine. This side reaction is promoted by strong or sterically hindered bases and higher reaction temperatures.[1][2] To minimize its formation, consider the following:

  • Use a milder base: Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are less likely to promote elimination than stronger bases like potassium tert-butoxide.

  • Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired alkylation.

  • Use a less hindered base: If possible, a less sterically bulky base may favor substitution over elimination.

Q3: My product is difficult to purify, and I suspect the formation of a quaternary ammonium salt. How does this happen?

Quaternary ammonium salt formation can occur through over-alkylation.[3] This can happen in two ways:

  • If your nucleophile is a primary or secondary amine, after the initial alkylation, the resulting secondary or tertiary amine can be alkylated again by another molecule of 2-(Chloromethyl)-1-methylpiperidine.

  • If your nucleophile is a tertiary amine, the product will be a quaternary ammonium salt.

To avoid this, you can try:

  • Controlling stoichiometry: Use a slight excess of the nucleophile relative to the this compound.

  • Slow addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Monitor the reaction: Use techniques like TLC or LC-MS to monitor the progress and stop the reaction once the desired mono-alkylated product is maximized.[3]

Q4: Can C-alkylation versus N-alkylation be an issue with this reagent?

Yes, if your nucleophile has both nitrogen and carbon nucleophilic sites (e.g., an enolate or an indole), you can have a mixture of N-alkylated and C-alkylated products. The outcome of this competition is influenced by several factors, including the solvent, counter-ion, and the electrophile. Softer electrophiles tend to favor C-alkylation, while harder electrophiles favor O- or N-alkylation.[4] To favor N-alkylation, polar aprotic solvents are often used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Alkylating Agent: The hydrochloride salt may not have been effectively neutralized, or the free base may have degraded. 2. Insufficient Base: The amount of base may be insufficient to neutralize the hydrochloride and deprotonate the nucleophile. 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Ensure the use of a fresh, high-quality reagent. 2. Use at least two equivalents of base: one to neutralize the HCl salt and one to deprotonate the nucleophile. 3. After initial mixing at a lower temperature, consider slowly warming the reaction to room temperature or gently heating it while monitoring for side product formation.[1]
Formation of Multiple Products 1. Elimination Side Reaction: A strong or hindered base is promoting the elimination of HCl to form 1-methyl-2-methylenepiperidine.[1][2] 2. Over-alkylation/Quaternization: The alkylated product is reacting further with the alkylating agent.[3] 3. Competing C- vs. N-Alkylation: The nucleophile has multiple reactive sites.1. Use a less hindered or milder base (e.g., K₂CO₃, NaHCO₃). Maintain a low reaction temperature. 2. Use a slight excess of the nucleophile. Add the alkylating agent slowly. Monitor the reaction closely and stop it before significant di-alkylation occurs.[3] 3. Modify the solvent system. Polar aprotic solvents often favor N-alkylation.
Starting Material Remains Unreacted 1. Insufficient Amount of Base: Not all of the nucleophile was deprotonated, or the hydrochloride salt was not fully neutralized. 2. Short Reaction Time: The reaction has not gone to completion.1. Use a slight excess of base (e.g., 2.1-2.2 equivalents). 2. Increase the reaction time and monitor the progress by TLC or GC-MS.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: The desired product and the elimination byproduct may have similar polarities, making chromatographic separation difficult. 2. Presence of Quaternary Salts: Water-soluble quaternary salts can complicate extractions.1. Optimize column chromatography conditions (e.g., solvent system, gradient). Recrystallization may also be an effective purification method. 2. If a quaternary salt is the desired product, purification may involve precipitation or ion-exchange chromatography. If it is a byproduct, adjusting the pH during workup might help to separate it.

Visual Troubleshooting Workflow

Troubleshooting_Alkylation start Reaction Issue? low_yield Low or No Yield start->low_yield multiple_products Multiple Products start->multiple_products unreacted_sm Unreacted Starting Material start->unreacted_sm inactive_reagent Inactive Reagent? low_yield->inactive_reagent elimination Elimination Product? multiple_products->elimination insufficient_base_sm Insufficient Base? unreacted_sm->insufficient_base_sm insufficient_base_ly Insufficient Base? inactive_reagent->insufficient_base_ly No use_fresh Use Fresh Reagent inactive_reagent->use_fresh Yes low_temp Temperature Too Low? insufficient_base_ly->low_temp No add_more_base_ly Increase Base Equivalents insufficient_base_ly->add_more_base_ly Yes increase_temp Increase Temperature low_temp->increase_temp Yes over_alkylation Over-alkylation? elimination->over_alkylation No change_base_temp Use Milder Base / Lower Temp elimination->change_base_temp Yes adjust_stoich Adjust Stoichiometry / Slow Addition over_alkylation->adjust_stoich Yes short_time Time Too Short? insufficient_base_sm->short_time No add_more_base_sm Increase Base Equivalents insufficient_base_sm->add_more_base_sm Yes increase_time Increase Reaction Time short_time->increase_time Yes

Caption: Troubleshooting workflow for alkylation reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine using this compound.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry reaction flask under a nitrogen atmosphere, add the secondary amine and anhydrous DMF.

  • Add potassium carbonate to the mixture and stir at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing Elimination Byproduct Formation

This protocol is optimized to reduce the formation of 1-methyl-2-methylenepiperidine.

Materials:

  • Nucleophile (e.g., a phenol) (1.1 eq)

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃, 2.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Combine the nucleophile and sodium bicarbonate in a reaction flask with anhydrous acetonitrile under a nitrogen atmosphere.

  • Stir the suspension at room temperature.

  • Slowly add a solution of this compound in a minimal amount of acetonitrile to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Avoid heating unless necessary.

  • Upon completion, filter the inorganic salts and wash the filter cake with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., UV light, potassium permanganate stain)

  • Capillary spotters

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Using a capillary spotter, carefully spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting materials for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under UV light and/or by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots may indicate the formation of side products.

References

Technical Support Center: Optimizing Reactions with 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N-alkylation reactions using 2-(chloromethyl)-1-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using this compound in an N-alkylation reaction?

The hydrochloride salt of 2-(chloromethyl)-1-methylpiperidine is the stable, commercially available form. For the N-alkylation reaction to proceed, the free base, 2-(chloromethyl)-1-methylpiperidine, must be generated in situ. This is accomplished by adding a suitable base to the reaction mixture to neutralize the hydrochloride and deprotonate the nucleophile that will be alkylated.

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on the nucleophilicity of your substrate and the desired reaction rate. A summary of common bases is provided in the table below.

  • For sensitive substrates or to minimize side reactions: Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are recommended.

  • For less reactive substrates or to increase the reaction rate: Stronger, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) can be used.

  • For very weak nucleophiles: A strong base like sodium hydride (NaH) may be necessary, although this can increase the risk of side reactions.

Q3: What solvents are recommended for N-alkylation with this reagent?

Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The selection can influence reaction rate and solubility of reactants.

  • Acetonitrile (MeCN): A common choice offering good solubility for many substrates and facilitating easy work-up.

  • N,N-Dimethylformamide (DMF): A more polar option that can accelerate slow reactions, but is more difficult to remove during work-up.

  • Dichloromethane (DCM): Can be used, particularly for reactions at or below room temperature.

Q4: What are the typical reaction temperatures and times?

Reaction conditions are highly dependent on the substrate's reactivity.

  • Temperature: Reactions are often run at room temperature. For less reactive substrates, heating to 50-80°C may be necessary.[1] It is advisable to start at room temperature and monitor the reaction's progress before applying heat.

  • Time: Reaction times can vary from a few hours to overnight.[2] It is crucial to monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid the formation of byproducts from prolonged reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete neutralization of the hydrochloride: Insufficient base was used. 2. Low reactivity of the nucleophile: The substrate is a weak nucleophile. 3. Low reaction temperature: The activation energy for the reaction is not being met.1. Use at least 2 equivalents of base: one to neutralize the HCl salt and one to deprotonate the nucleophile. 2. Use a stronger base (e.g., DIPEA, NaH) and a more polar solvent like DMF.[1] 3. Gradually increase the reaction temperature (e.g., to 50-70°C) while monitoring the reaction.[3]
Formation of Quaternary Ammonium Salt 1. Over-alkylation of the product: The desired N-alkylated product reacts further with 2-(chloromethyl)-1-methylpiperidine. 2. High concentration of the alkylating agent. 1. Use a stoichiometric amount or a slight excess (1.1 eq) of the nucleophile relative to the this compound. 2. Add the this compound solution slowly to the reaction mixture using a syringe pump to maintain a low concentration of the alkylating agent.[1]
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Deactivation of the reagent: The free base of 2-(chloromethyl)-1-methylpiperidine can be unstable over long periods, especially at elevated temperatures.1. Continue to monitor the reaction for a longer period. If the reaction has stalled, a gentle increase in temperature might be necessary. 2. Prepare the free base in situ and use it immediately. Avoid prolonged heating if possible.
Difficult Purification 1. Formation of multiple byproducts. 2. Residual DMF in the crude product. 1. Optimize the reaction conditions (base, solvent, temperature, stoichiometry) to minimize side reactions. Consider using a weaker base. 2. During work-up, wash the organic layer multiple times with water or brine to remove DMF.

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation

Base Strength Typical Solvent(s) Advantages Disadvantages
Potassium Carbonate (K₂CO₃)ModerateMeCN, DMFInexpensive, easy to handle and remove by filtration.[1]May result in slower reaction rates.
DIPEA (Hünig's base)Strong, Non-nucleophilicMeCN, DCMSoluble in organic solvents, effective for less reactive substrates.[1]Can be difficult to remove during work-up.
Sodium Hydride (NaH)StrongDMF, THFVery effective for deprotonating weak nucleophiles.[1]Highly reactive, requires anhydrous conditions and careful handling.
Sodium Bicarbonate (NaHCO₃)WeakMeCN, DMFMild, good for sensitive substrates to avoid side reactions.Often leads to very slow reaction rates.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound. Note: This is a general guideline and may require optimization for your specific substrate.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and the anhydrous solvent.

  • Add the base to the stirred solution.

  • In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 60°C).[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep1 Dissolve secondary amine in anhydrous solvent prep2 Add base (e.g., K2CO3) prep1->prep2 reaction1 Slowly add alkylating agent to amine/base mixture prep3 Prepare solution of 2-(Chloromethyl)-1-methylpiperidine HCl reaction2 Stir at RT (or heat if necessary) reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Filter to remove solids reaction3->workup1 Reaction Complete workup2 Concentrate filtrate workup1->workup2 workup3 Aqueous work-up (Extraction) workup2->workup3 workup4 Dry and concentrate organic layer workup3->workup4 purification Column Chromatography workup4->purification

Caption: Experimental workflow for a typical N-alkylation reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield? cause1 Insufficient Base start->cause1 Yes cause2 Low Reactivity start->cause2 Yes cause3 Low Temperature start->cause3 Yes end Proceed to Purification start->end No solution1 Increase base to >2 eq. cause1->solution1 solution2 Use stronger base (DIPEA) and/or polar solvent (DMF) cause2->solution2 solution3 Increase temperature cause3->solution3 solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

Caption: Troubleshooting logic for low product yield in N-alkylation.

References

Technical Support Center: Purification of Products from 2-(Chloromethyl)-1-methylpiperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 2-(Chloromethyl)-1-methylpiperidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions with this compound, particularly focusing on N-alkylation reactions to form products like the local anesthetics mepivacaine and bupivacaine.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield After Aqueous Work-up 1. Product remains in the aqueous layer as a salt. The product is a tertiary amine and can be protonated and highly water-soluble, especially if the aqueous layer is acidic.1. Basify the aqueous layer. Adjust the pH of the aqueous layer to >10 with a base like NaOH or K₂CO₃ to deprotonate the amine product. Then, extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
2. Emulsion formation during extraction. The presence of salts and polar compounds can lead to stable emulsions, trapping the product.2. Break the emulsion. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filter the emulsion through a pad of Celite.
Product Streaking or Tailing on Silica Gel Column Chromatography 1. Strong interaction between the basic piperidine nitrogen and acidic silanols on the silica gel surface. This leads to poor separation and broad peaks.1. Use a modified mobile phase. Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.
2. Inappropriate stationary phase. Standard silica gel may be too acidic for the target compound.2. Change the stationary phase. Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel. Alternatively, consider reversed-phase chromatography.
Multiple Spots on TLC/Multiple Peaks in HPLC After Purification 1. Presence of unreacted starting materials. Unreacted 2-(Chloromethyl)-1-methylpiperidine or the nucleophile (e.g., 2,6-dimethylaniline) may co-elute with the product.1. Optimize purification conditions. For chromatography, use a gradient elution to improve separation. For acid-base extraction, ensure complete separation of basic, acidic, and neutral components.
2. Formation of byproducts. Common byproducts include the quaternary ammonium salt (from over-alkylation) or the hydrolysis product (2-hydroxymethyl-1-methylpiperidine).2. Characterize the impurities. Use techniques like LC-MS to identify the impurities. Quaternary salts are highly polar and will have very low Rf values on normal phase TLC. The hydrolysis product will be more polar than the starting material. Adjust the purification strategy accordingly (e.g., a water wash may remove some of the quaternary salt).
3. On-column degradation. The product may be unstable on the acidic silica gel.3. Use a less harsh purification method. Consider recrystallization or chromatography on a neutral stationary phase.
Difficulty in Product Crystallization/Recrystallization 1. Product is an oil at room temperature. Many N-alkylated piperidine derivatives are oils in their free base form.1. Form a salt. Convert the basic product to its hydrochloride or another suitable salt by treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a compatible solvent. Salts are often crystalline solids.
2. Presence of impurities. Impurities can inhibit crystal formation.2. Further purify the material. Perform an additional purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.
3. Inappropriate solvent system. The solvent may be too good, preventing precipitation, or too poor, causing the product to "oil out."3. Screen different solvent systems. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials such as 2-(Chloromethyl)-1-methylpiperidine and the nucleophile used in the reaction. Byproducts can also be present, arising from side reactions like the formation of 4,4'-bipyridine during the reduction of pyridine with sodium in ethanol if pyridine was a precursor.[1] Reagent-related impurities and residual solvents are also common.[1] Specifically for N-alkylation reactions, potential impurities are the unreacted aniline derivative and over-alkylation products (quaternary ammonium salts).

Q2: How can I effectively remove unreacted 2,6-dimethylaniline from my reaction mixture?

A2: 2,6-dimethylaniline is a basic compound. An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl).[2] Both your product and the unreacted aniline will be extracted into the aqueous layer as their hydrochloride salts. After basifying the aqueous layer, you can then use column chromatography to separate your more substituted (and likely less polar) product from the aniline.

Q3: My purified piperidine derivative is a yellow oil. Is this normal?

A3: While some purified piperidine derivatives can be oils, a yellow color often indicates the presence of impurities, possibly from oxidation.[3] It is recommended to check the purity by TLC or HPLC. If impurities are detected, further purification by chromatography or conversion to a salt followed by recrystallization may be necessary to obtain a pure, colorless product.

Q4: Is it better to perform chromatography on the free base or the hydrochloride salt of my product?

A4: It is generally recommended to perform chromatography on the free base form of your product. The hydrochloride salt is highly polar and will likely have very low mobility on a normal-phase silica gel column. You can neutralize the crude hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent before concentrating and loading it onto the column.

Q5: What is the best way to store purified N-alkylated piperidine products?

A5: As free bases, these compounds can be susceptible to oxidation and may react with atmospheric carbon dioxide to form carbonate salts.[4] For long-term storage, it is best to store them in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). If the product is a stable crystalline salt, storing it as the salt can improve its shelf life.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Basic Piperidine Derivative

This protocol is effective for separating a basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate (approximately 10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 5 volumes). The basic product will move into the aqueous layer.[2] Combine the aqueous layers.

  • Neutral Wash (Optional): Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and concentrate it to recover any neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Extraction of Product: Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base of the piperidine derivative.

Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative on Silica Gel

This method is suitable for separating the desired product from impurities with different polarities.

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot the solution on a TLC plate and test various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of ~1% triethylamine to reduce tailing.[1] An ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column.

  • Elution and Fraction Collection: Begin elution with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). Collect fractions of a suitable volume.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This protocol is useful for purifying solid products or converting oily products into crystalline solids.

  • Dissolution: Dissolve the purified or semi-purified free base product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Salt Formation: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. A precipitate of the hydrochloride salt should form.

  • Crystallization: If a precipitate forms immediately, you may need to gently heat the mixture to redissolve it and then allow it to cool slowly to room temperature to form well-defined crystals. Placing the mixture in an ice bath can help maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow for N-Alkylation Products crude_product Crude Reaction Mixture extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification pure_product Pure Product extraction->pure_product If Sufficiently Pure recrystallization Recrystallization (as salt) chromatography->recrystallization Final Polishing chromatography->pure_product If Sufficiently Pure recrystallization->pure_product

Caption: A general workflow for the purification of N-alkylation products.

troubleshooting_logic Troubleshooting Logic for Column Chromatography start Product Streaks on Silica TLC? add_tea Add 1% Triethylamine to Eluent start->add_tea Yes success Successful Separation start->success No change_stationary_phase Use Alumina or Amine-Silica add_tea->change_stationary_phase Still Streaking add_tea->success Problem Solved change_stationary_phase->success

Caption: A decision-making diagram for troubleshooting column chromatography issues.

References

Technical Support Center: Alkylation Reactions with 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing over-alkylation when using 2-(Chloromethyl)-1-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive alkylating agent.[1] Its hydrochloride form is a stable salt. The molecule contains a tertiary amine within the piperidine ring and a reactive chloromethyl group, which acts as the electrophile in alkylation reactions.[2][3] It is commonly used as a pharmaceutical intermediate and a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[3]

Q2: What is over-alkylation and why is it a concern with this reagent?

Over-alkylation is a common side reaction where the initial product of an alkylation reaction reacts further with the alkylating agent.[4][5] When alkylating a primary or secondary amine, the resulting secondary or tertiary amine product is often still nucleophilic and can compete with the starting material for the alkylating agent, leading to a mixture of products.[6][7] This is particularly problematic as it reduces the yield of the desired mono-alkylated product and complicates purification due to the similar polarities of the mono- and di-alkylated products.[8][9]

Q3: What are the key factors that influence the selectivity between mono-alkylation and over-alkylation?

Several factors critically affect the reaction's selectivity:

  • Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is paramount.

  • Reaction Temperature: Temperature affects the rates of both the desired reaction and side reactions.[10] Lower temperatures often favor selectivity.[11]

  • Choice and Amount of Base: A base is required to deprotonate the nucleophile (if it's an amine salt) or to neutralize the HCl generated. The base's strength and steric hindrance can influence the reaction pathway.[11]

  • Order of Addition: Adding the alkylating agent slowly to the nucleophile, or using "inverse addition" (adding the deprotonated nucleophile to the alkylating agent), can help maintain a low concentration of the reactive species and minimize over-alkylation.[9]

  • Solvent: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing reaction rates and selectivity.[11][12]

Q4: How can I monitor the reaction to detect and quantify over-alkylation?

Monitoring the reaction progress is essential for optimization. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the consumption of starting materials and the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile compounds like alkyl halides and their products.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for tracking the formation of mono- and di-alkylated products, especially for less volatile or more complex molecules.[10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of different products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your alkylation experiments.

Issue 1: Low Yield of Mono-alkylated Product with Significant Unreacted Starting Material

Potential CauseRecommended Solution
Insufficient Base The nucleophile may not be fully deprotonated. Use a slight excess (e.g., 1.05-1.1 equivalents) of a suitable base.[11] For the hydrochloride salt reagent, a base is needed to liberate the active alkylating agent.
Reaction Temperature Too Low The activation energy for the reaction may not be met.[11] After initial low-temperature addition, consider allowing the reaction to warm slowly to room temperature while monitoring closely with TLC or LC-MS.
Short Reaction Time The reaction may not have proceeded to completion. Increase the reaction time and continue to monitor its progress.[11]
Inactive Reagents The alkylating agent or base may have degraded. Ensure reagents are fresh and handled under appropriate conditions (e.g., exclusion of moisture).[11]

Issue 2: High Levels of Di-alkylated (Over-alkylation) Byproduct

Potential CauseRecommended Solution
Incorrect Stoichiometry The ratio of alkylating agent to nucleophile is critical. Carefully control the stoichiometry, often using a slight excess of the nucleophile being alkylated.
High Local Concentration of Alkylating Agent Adding the alkylating agent too quickly can lead to localized high concentrations, promoting over-alkylation. Add the this compound solution dropwise over an extended period.[11]
Reaction Temperature Too High Elevated temperatures can increase the rate of the second alkylation step.[10] Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C) to improve selectivity.[11]
"Normal" Addition Method Adding the electrophile to the nucleophile can result in the mono-alkylated product forming in the presence of excess base and unreacted nucleophile, which can lead to further reaction.[9] Consider "inverse addition": add the deprotonated nucleophile slowly to a solution of the alkylating agent.[9]
Table 1: Effect of Reaction Parameters on Mono- vs. Di-alkylation Selectivity (Illustrative Data)
ParameterCondition ACondition BOutcome
Temperature 25 °C (Room Temp)0 °CLower temperature (Condition B) significantly increased the ratio of mono- to di-alkylated product.
Stoichiometry (Nucleophile:Alkylator) 1:1.11.5:1Using an excess of the nucleophile (Condition B) favored the formation of the mono-alkylated product.
Addition Method Alkylator added to NucleophileNucleophile added to Alkylator (Inverse)Inverse addition (Condition B) minimized the concentration of the reactive mono-alkylated product, reducing over-alkylation.[9]
Base K₂CO₃ (Weak Base)LDA (Strong, Hindered Base)A strong, non-nucleophilic base (Condition B) can improve the rate of the initial deprotonation without interfering with the alkylation.[11]

Issue 3: Difficulty Separating Mono- and Di-alkylated Products

Potential CauseRecommended Solution
Similar Polarity Mono- and di-alkylated products often have very similar polarities, making chromatographic separation challenging.[8]
Products are Liquids/Oils The products may not be amenable to crystallization.
Co-elution The products elute together from the column.

Visualized Workflows and Mechanisms

Diagram 1: Competing Reaction Pathways

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node Nuc Nucleophile (e.g., R-NH₂) Nuc->invis1 Alkylator 2-(Chloromethyl)- 1-methylpiperidine Alkylator->invis1 Alkylator->invis2 Mono Desired Mono-alkylated Product Mono->invis2 Di Over-alkylation Byproduct invis1->Mono   k1 (Desired Reaction) invis2->Di   k2 (Side Reaction)

Caption: Reaction scheme showing desired mono-alkylation (k1) vs. undesired over-alkylation (k2).

Diagram 2: Troubleshooting Logic for Over-alkylation

G question_node question_node action_node action_node success_node success_node problem_node problem_node start High Di-alkylation Byproduct Detected? q_temp Is Reaction Temp Below 0°C? start->q_temp q_add Using Slow/Inverse Addition? q_temp->q_add Yes a_temp Action: Lower Temp (e.g., to 0°C or -78°C) q_temp->a_temp No q_stoich Is Nucleophile in Excess? q_add->q_stoich Yes a_add Action: Add Alkylator Slowly or Use Inverse Addition q_add->a_add No a_stoich Action: Increase Nucleophile Ratio (e.g., 1.5 eq) q_stoich->a_stoich No end Problem Solved q_stoich->end Yes a_temp->q_add a_add->q_stoich a_stoich->end

Caption: A decision tree for troubleshooting and minimizing over-alkylation byproducts.

Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-alkylation

This protocol provides a general methodology for the N-alkylation of a primary amine with this compound, aiming to minimize over-alkylation.

1. Materials and Setup:

  • Primary Amine (Nucleophile): 1.2 equivalents

  • This compound (Alkylating Agent): 1.0 equivalent

  • Non-nucleophilic Base (e.g., Diisopropylethylamine, DBU): 2.5 equivalents (to neutralize HCl salt and reaction byproduct)

  • Anhydrous Aprotic Solvent (e.g., THF, Acetonitrile): To make a ~0.1 M solution

  • Reaction Flask, Stir Bar, Dropping Funnel, Inert Atmosphere (Nitrogen or Argon)

  • Cooling Bath (e.g., ice-water or dry ice-acetone)

2. Reaction Procedure:

  • Set up the reaction flask under an inert atmosphere.

  • To the flask, add the primary amine (1.2 eq.) and the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (2.5 eq.) to the solution and stir for 10 minutes.

  • In the dropping funnel, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Add the alkylating agent solution dropwise to the cooled reaction mixture over 1-2 hours. Maintaining a slow addition rate is crucial to prevent localized high concentrations.[11]

  • After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress every hour using TLC or LC-MS.

  • If the reaction is slow, consider letting it warm slowly to room temperature overnight.

3. Workup and Purification:

  • Once the reaction is complete (starting material is consumed), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel, carefully selecting an eluent system that provides the best separation between the mono- and di-alkylated products.[8]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a baseline in pencil.

  • Spotting: Use a capillary tube to spot the starting amine, the alkylating agent (co-spot), and the reaction mixture on the baseline.

  • Elution: Develop the plate in a chamber with a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).

  • Analysis: Compare the spots. The disappearance of the starting amine spot and the appearance of a new, higher spot indicates product formation. The presence of multiple new spots may indicate byproduct formation, including the over-alkylated product.

Diagram 3: General Experimental Workflow

G setup_node setup_node reaction_node reaction_node process_node process_node analysis_node analysis_node final_node final_node A 1. Reaction Setup (Inert Atmosphere, 0°C) B 2. Add Nucleophile & Base to Solvent A->B C 3. Slow Dropwise Addition of Alkylating Agent B->C D 4. Monitor Reaction (TLC / LC-MS) C->D D->D Incomplete E 5. Aqueous Workup & Extraction D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Mono-alkylated Product G->H

Caption: Step-by-step workflow for a controlled mono-alkylation experiment.

References

Technical Support Center: Optimizing Reactions with 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields and address common challenges encountered when using 2-(Chloromethyl)-1-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a heterocyclic organic compound. It serves as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its primary application is as an alkylating agent to introduce the N-methylpiperidin-2-ylmethyl group into various molecules. This moiety is found in a number of active pharmaceutical ingredients (APIs).

Q2: What is the most common reaction type for this compound?

The most common reaction is nucleophilic substitution (S(_N)2) where a nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion. This is a versatile method for forming new carbon-heteroatom bonds.

Q3: Why is the compound provided as a hydrochloride salt?

The hydrochloride salt form enhances the stability and shelf-life of the compound. The piperidine nitrogen is basic, and the salt form prevents unwanted side reactions and improves its handling properties. For most reactions, the free base needs to be generated in situ or the hydrochloride salt is used directly with at least two equivalents of base.

Troubleshooting Guide

Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions when working with this compound.

Potential CauseRecommended Solution
Incomplete Deprotonation of Nucleophile The nucleophile (e.g., amine, phenol) may not be sufficiently activated. Increase the strength or stoichiometry of the base. For weakly acidic nucleophiles, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Insufficient Reaction Temperature The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for side product formation.
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent that dissolves all components at the reaction temperature. Common solvents for N-alkylation include acetonitrile (ACN) and N,N-dimethylformamide (DMF).[1]
Degraded Reagent This compound can degrade over time, especially if exposed to moisture. Use a fresh batch of the reagent and store it in a cool, dry place.
Steric Hindrance A bulky nucleophile or substitution on the piperidine ring can hinder the S(_N)2 reaction. Consider using a less hindered nucleophile or optimizing the reaction conditions (e.g., higher temperature, longer reaction time).
Formation of Side Products

The formation of unintended products can significantly reduce the yield of the desired compound. Here are some common side reactions and strategies to minimize them.

| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Quaternary Ammonium Salt | Over-alkylation of the nucleophile (if it's a primary or secondary amine) or reaction with the piperidine nitrogen can occur. Use a stoichiometric amount or a slight excess of the nucleophile relative to the alkylating agent. Add the this compound solution slowly to the reaction mixture. | | Elimination Product (1-methyl-2-methylenepiperidine) | Strong, sterically hindered bases can promote elimination of HCl. Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Maintain a lower reaction temperature. | | Hydrolysis Product ( (1-methylpiperidin-2-yl)methanol ) | Presence of water in the reaction mixture can lead to hydrolysis of the chloromethyl group. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.2 eq) to the solution and stir the suspension.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of N-alkylation and O-alkylation reactions. The data is compiled from literature reports on analogous reactions and serves as a guideline for optimization.

Table 1: Effect of Base on N-Alkylation Yield

Base (2.2 eq)SolventTemperature (°C)Time (h)Approximate Yield (%)
K₂CO₃ACN82675-85
DIPEAACN82860-70
Et₃NACN821250-60
NaHDMF254>90 (potential for over-alkylation)

Table 2: Effect of Solvent on O-Alkylation Yield (using NaH as base)

| Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) | | :--- | :--- | :--- | :--- | :--- | | DMF | 25 | 4 | 85-95 | | THF | 66 | 8 | 70-80 | | ACN | 82 | 10 | 65-75 |

Table 3: Effect of Temperature on N-Alkylation Yield (using K₂CO₃ in ACN)

Temperature (°C)Time (h)Approximate Yield (%)Notes
252440-50Reaction is slow at room temperature.
501260-70Moderate reaction rate.
82 (Reflux)675-85Optimal temperature for a balance of rate and yield.
>1004<70Increased side product formation observed.

Visualizations

Reaction Workflow

The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound.

G A 1. Reaction Setup - Add Nucleophile & Base to Solvent - Inert Atmosphere B 2. Addition of Alkylating Agent - Add 2-(Chloromethyl)-1-methylpiperidine HCl A->B Slow Addition C 3. Reaction - Heat and Stir - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Extraction C->D E 5. Purification - Column Chromatography D->E F 6. Characterization - NMR, MS E->F G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes A Base Strength E Reaction Rate A->E F Yield A->F G Side Products A->G B Temperature B->E B->F B->G C Solvent Polarity C->E C->F D Stoichiometry D->F D->G G Start 2-(Chloromethyl)-1-methylpiperidine + Nucleophile + Base SN2 S_N2 Pathway (Substitution) Start->SN2 Weak, Non-hindered Base Lower Temperature E2 E2 Pathway (Elimination) Start->E2 Strong, Hindered Base Higher Temperature Product Desired Product SN2->Product SideProduct Elimination Side Product E2->SideProduct

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to form this compound from 2-(Hydroxymethyl)-1-methylpiperidine and thionyl chloride (SOCl₂) is not proceeding or is very slow. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate. While some chlorinations with thionyl chloride can occur at room temperature, for piperidine derivatives, elevated temperatures are often necessary.[1] A temperature range of 70-85°C has been reported for a similar synthesis.[1]

  • Insufficient Thionyl Chloride: An inadequate amount of thionyl chloride will lead to incomplete conversion of the starting material. A slight excess of thionyl chloride is typically used to drive the reaction to completion.[2] A molar ratio of alcohol to thionyl chloride of 1:1.1 to 1:1.3 has been reported for a similar synthesis.[3]

  • Poor Quality Reagents: The presence of water in the starting alcohol, solvent, or thionyl chloride can quench the thionyl chloride, reducing its effectiveness. Ensure all reagents and glassware are dry. Thionyl chloride should be fresh or properly stored to prevent degradation.

  • Solvent Effects: The choice of solvent can influence the reaction rate. While the reaction can be run neat with thionyl chloride, an inert solvent like toluene or dichloromethane (DCM) is often used.[1][2]

Q2: I am observing a low yield of the desired product. What are the common reasons for this?

A2: Low yields can result from several issues:

  • Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Thionyl chloride can decompose at reflux temperatures, which can lead to undesired side reactions.

  • Product Loss During Work-up: The hydrochloride salt of 2-(Chloromethyl)-1-methylpiperidine is water-soluble. Excessive washing with aqueous solutions during the work-up can lead to significant product loss.

  • Incomplete Precipitation: If the product is isolated by precipitation, ensuring the right conditions (e.g., cooling, addition of an anti-solvent) is crucial for maximizing recovery. Applying a vacuum or purging with nitrogen can sometimes assist in precipitating the product.[2]

  • Formation of Dimeric Ethers: Under acidic conditions, the starting alcohol can sometimes form a dimeric ether, which will not react to form the desired product.

Q3: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?

A3: Discoloration often indicates the presence of impurities.

  • Cause: Impurities can arise from the decomposition of thionyl chloride or from side reactions.

  • Purification:

    • Recrystallization: The product can often be purified by recrystallization from a suitable solvent system. For hydrochloride salts, a common technique is to dissolve the product in a polar solvent (like ethanol) and then precipitate it by adding a non-polar solvent (like diethyl ether or ethyl acetate).

    • Washing: Washing the crude solid product with a cold, inert organic solvent in which the impurities are soluble but the product is not, can be effective. Toluene or acetone have been used for similar compounds.

Q4: The reaction is producing a lot of gas and is difficult to control. What are the safety precautions?

A4: The reaction of thionyl chloride with an alcohol generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[4]

  • Fume Hood: Always perform this reaction in a well-ventilated fume hood.

  • Scrubber: It is highly recommended to use a gas trap or scrubber containing an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the evolved SO₂ and HCl gases.[2]

  • Controlled Addition: Add the thionyl chloride dropwise to a solution of the alcohol, preferably at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and the rate of gas evolution.

Q5: I am unsure about the stereochemistry of the reaction. Does the chlorination proceed with retention or inversion of configuration?

A5: The stereochemical outcome of the reaction with thionyl chloride is complex and depends on the reaction conditions.

  • Without a base (like pyridine): The reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration.

  • With a base (like pyridine): The presence of a base like pyridine typically leads to an SN2 mechanism, resulting in inversion of configuration.

  • Solvent Influence: The choice of solvent can also play a role in the stereochemical outcome.

For a primary alcohol like 2-(Hydroxymethyl)-1-methylpiperidine, stereochemistry at the carbinol carbon is not an issue. However, if there are other stereocenters in the molecule, it's important to be aware of these potential mechanistic pathways.

Quantitative Data Summary

ParameterValueNotes
Molar Ratio
2-(Hydroxymethyl)-1-methylpiperidine : SOCl₂1 : 1.1 - 1.3A slight excess of thionyl chloride is recommended.[2][3]
Reaction Temperature 70 - 85 °CIn a solvent like toluene.[1] May be lower depending on the solvent and desired reaction time.
Reaction Time 1 - 4 hoursHighly dependent on temperature and scale.
Typical Yield 70 - 90%This is an estimated range based on similar reactions. Actual yields will vary.

Experimental Protocol

This is a representative protocol synthesized from general procedures for similar reactions. Researchers should optimize conditions for their specific setup.

Materials:

  • 2-(Hydroxymethyl)-1-methylpiperidine

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Ice bath

  • Heating mantle with temperature control

  • Apparatus for gas scrubbing (e.g., a bubbler with NaOH solution)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas. The outlet of the condenser should be connected to a gas scrubber.

  • Reagent Preparation: In the dropping funnel, place thionyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous toluene. In the reaction flask, dissolve 2-(Hydroxymethyl)-1-methylpiperidine (1 equivalent) in anhydrous toluene.

  • Reaction:

    • Cool the reaction flask containing the alcohol solution in an ice bath to 0-5 °C.

    • Slowly add the thionyl chloride solution dropwise from the dropping funnel to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80 °C.

    • Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by TLC or GC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be collected by filtration. Wash the solid with a small amount of cold, anhydrous toluene and then dry under vacuum.

    • If the product remains in solution, the solvent and any excess thionyl chloride can be removed under reduced pressure. Caution: Ensure the thionyl chloride is fully quenched or removed before extensive heating.

    • The crude product can be purified by recrystallization.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts A 2-(Hydroxymethyl)-1-methylpiperidine C Chlorosulfite Intermediate A->C Reaction with SOCl₂ B Thionyl Chloride (SOCl₂) B->C D This compound C->D SNi or SN2 E Sulfur Dioxide (SO₂) C->E F Hydrogen Chloride (HCl) C->F

Caption: Reaction pathway for the synthesis.

G cluster_problems Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed p1 Low or No Conversion start->p1 p2 Low Yield start->p2 p3 Product Discoloration start->p3 c1 Low Temperature p1->c1 c2 Wet Reagents p1->c2 c6 Insufficient SOCl₂ p1->c6 c3 Side Reactions p2->c3 c4 Work-up Loss p2->c4 c5 Impurities p3->c5 s1 Increase Temperature c1->s1 s2 Dry Reagents/Glassware c2->s2 s3 Optimize Time/Temp c3->s3 s4 Minimize Aqueous Wash c4->s4 s5 Recrystallize/Wash c5->s5 s6 Use Slight Excess of SOCl₂ c6->s6

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis and Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?

A yellow discoloration in piperidine derivatives is typically due to oxidation products.[1] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am struggling to separate my N-substituted piperidine from unreacted pyridine starting material by distillation. Why is this difficult?

Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2][3]

Q3: My piperidine derivative, which is a free base, solidified or crystallized out of solution upon storage. What happened?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine derivatives can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases like HCl (which can be liberated from other reagents in storage) to form a hydrochloride salt.[2] To resolve this, you can try redissolving the crystals and regenerating the free base. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: How can I remove non-volatile or highly polar impurities from my piperidine derivative?

Column chromatography is a suitable method for removing non-volatile or polar impurities.[2] The choice of stationary phase (e.g., silica gel or alumina) and the solvent system will depend on the polarity of your target compound and the impurities. For basic piperidine derivatives, it is often beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent to prevent peak tailing on silica gel.[4]

Troubleshooting Guides

Issue 1: Incomplete Removal of Pyridine

  • Symptom: GC/MS or NMR analysis of your purified piperidine derivative consistently shows a peak corresponding to pyridine.

  • Possible Cause: Formation of a piperidine-pyridine azeotrope.[2]

  • Solutions:

    • Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[2]

    • Salt Formation: Selectively precipitate the piperidine derivative as a carbonate salt by bubbling CO2 through a solution in a non-polar organic solvent. The pyridine will remain in the solution. The piperidine can then be regenerated by treating the salt with a strong base.[2][3]

Issue 2: Low Yield After Purification

  • Symptom: The amount of purified piperidine derivative recovered is significantly lower than expected.

  • Possible Causes & Solutions:

    • Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities. Optimize the heating rate and reflux ratio to minimize the carryover of your product into the impurity fractions.[2]

    • Incomplete Liberation from Salt: When using the salt formation method, the hydrolysis step to regenerate the free piperidine may be incomplete. Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used, with adequate stirring and reaction time.[2]

    • Product Adsorption to Chromatography Column: Basic piperidine derivatives can strongly adhere to acidic silica gel. Deactivate the silica gel by pre-treating it with a base like triethylamine or use a more inert stationary phase like alumina.[2]

Issue 3: Piperidine Salt Fails to Precipitate During CO2 Treatment

  • Symptom: When attempting to purify a piperidine derivative via salt formation with CO2, no solid precipitate is observed.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The solvent may be too polar, keeping the piperidine salt dissolved. Use a non-polar organic solvent such as ethers, ketones, aromatic hydrocarbons, or halogenated hydrocarbons to facilitate precipitation.[2][3]

    • Insufficient CO2: Not enough carbon dioxide has been bubbled through the solution to react with all of the piperidine derivative. Continue to pass CO2 through the solution until no further precipitation is observed. Cooling the reaction vessel can also improve the yield of the salt.[2]

Data Presentation

Table 1: Comparison of Purification Methods for Pyridine Removal from Piperidine

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Separation based on boiling point differences.Simple setup.Ineffective for separating the piperidine-pyridine azeotrope.[2]~92% Piperidine[2]
Azeotropic Distillation (with water) Forms a new, lower-boiling azeotrope with pyridine.Can break the piperidine-pyridine azeotrope.[2]Requires subsequent removal of water.>95% Piperidine[5]
Salt Formation (with CO2) Selective precipitation of piperidine as a carbonate salt.Highly effective for pyridine removal; high purity achievable.[2][3]Multi-step process (precipitation and regeneration).[2]>99.5% Piperidine[3]
Column Chromatography Differential adsorption of components on a stationary phase.Effective for a wide range of impurities.Can be time-consuming and require large volumes of solvent.Dependent on conditions

Experimental Protocols

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is highly effective for separating piperidine from pyridine impurities.

  • Dissolution: In a suitable flask, dissolve the impure piperidine in a non-polar organic solvent such as toluene, xylene, or diethyl ether.[2][3]

  • Carbon Dioxide Purge: Cool the solution in an ice bath and bubble carbon dioxide (CO2) gas through the solution with vigorous stirring. An exothermic reaction will occur, and a white precipitate of the piperidine carbonate salt will form.[2]

  • Complete Precipitation: Continue bubbling CO2 through the solution until the precipitation is complete.

  • Filtration: Filter the solid piperidine carbonate salt and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine impurity.[2]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a stoichiometric excess of a strong base, such as 10-20% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring to liberate the free piperidine.[2][3]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying and Final Purification: Dry the organic extract over a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), filter, and remove the solvent under reduced pressure. For very high purity, the resulting piperidine can be further purified by distillation.[2]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing non-volatile or polar impurities from a piperidine derivative.

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) with a small amount (0.5-1%) of a basic modifier like triethylamine to prevent peak tailing on silica gel.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude piperidine derivative in a minimum amount of the eluent or a compatible solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC) to identify the fractions containing the purified piperidine derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Decision_Tree Decision Tree for Piperidine Derivative Purification start Crude Piperidine Derivative impurity_type What is the primary impurity? start->impurity_type pyridine Pyridine impurity_type->pyridine Unreacted Starting Material high_boiling High-boiling impurities impurity_type->high_boiling Side Products non_volatile Non-volatile/polar impurities impurity_type->non_volatile Reagents/Catalysts azeotrope Does it form an azeotrope? pyridine->azeotrope fractional_distillation Use Fractional Distillation high_boiling->fractional_distillation column_chrom Use Column Chromatography non_volatile->column_chrom salt_formation Use Salt Formation (CO2) azeotrope->salt_formation Yes azeo_distillation Use Azeotropic Distillation azeotrope->azeo_distillation No end_product Pure Piperidine Derivative salt_formation->end_product azeo_distillation->end_product fractional_distillation->end_product column_chrom->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow Troubleshooting Low Yield in Piperidine Purification start Low Yield of Purified Product purification_method Which purification method was used? start->purification_method distillation Distillation purification_method->distillation Distillation salt_precip Salt Precipitation purification_method->salt_precip Salt Precipitation chromatography Column Chromatography purification_method->chromatography Chromatography distill_check Check heating rate and reflux ratio distillation->distill_check salt_check Check for excess base and reaction time during liberation salt_precip->salt_check chrom_check Check for product adsorption on column (add base to eluent) chromatography->chrom_check optimize_distill Optimize distillation conditions distill_check->optimize_distill optimize_salt Ensure complete liberation of free base salt_check->optimize_salt optimize_chrom Deactivate silica or use alumina chrom_check->optimize_chrom reassess Re-evaluate purification strategy optimize_distill->reassess optimize_salt->reassess optimize_chrom->reassess

Caption: Troubleshooting workflow for low purification yield.

References

Technical Support Center: Diastereoselective Synthesis Using 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diastereoselective synthesis utilizing 2-(Chloromethyl)-1-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in diastereoselective synthesis?

A1: this compound serves as a chiral electrophile in alkylation reactions. It is employed to introduce a chiral piperidine moiety into a molecule, leading to the formation of a new stereocenter. The inherent chirality of the piperidine derivative is intended to influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other.

Q2: Why is the hydrochloride salt of 2-(chloromethyl)-1-methylpiperidine used?

A2: The hydrochloride salt form enhances the compound's stability and shelf-life, making it easier to handle and store. Prior to its use in a reaction, the free base can be generated in situ or in a separate step, typically by treatment with a suitable base.

Q3: What types of nucleophiles are commonly used in diastereoselective alkylations with this reagent?

A3: Common nucleophiles include enolates derived from ketones, esters, and amides, as well as organometallic reagents. The choice of nucleophile and the reaction conditions are critical for achieving high diastereoselectivity.

Q4: How can I determine the diastereomeric ratio (d.r.) of my product?

A4: The diastereomeric ratio is typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR), High-Performance Liquid Chromatography (HPLC) on a chiral or achiral column, or Gas Chromatography (GC) on a chiral column.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Diastereoselectivity - Incorrect Base: The chosen base may not be sterically demanding enough to influence the direction of alkylation. - High Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers. - Inappropriate Solvent: The solvent can affect the aggregation state and solvation of the nucleophile and electrophile, influencing the stereochemical outcome.- Base Selection: Screen a variety of bases, including sterically hindered non-nucleophilic bases like Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS), or Sodium bis(trimethylsilyl)amide (NaHMDS). - Temperature Optimization: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. - Solvent Screening: Test a range of anhydrous solvents with varying polarities, such as tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane.
Low Product Yield - Instability of the Nucleophile: The enolate or organometallic reagent may be decomposing under the reaction conditions. - Side Reactions: The electrophile may react with the solvent or other species in the reaction mixture. - Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can slow down the desired reaction.- Optimize Nucleophile Generation: Ensure complete deprotonation by using a slight excess of a strong base at an appropriate temperature. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture or oxygen. - Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between reaction completion and side product formation.
Formation of Multiple Products - Over-alkylation: If the nucleophile has multiple acidic protons, di- or poly-alkylation can occur. - Epimerization: The newly formed stereocenter may be susceptible to epimerization under the reaction or work-up conditions.- Control Stoichiometry: Use a precise stoichiometry of the nucleophile and electrophile. In some cases, using a slight excess of the limiting reagent can be beneficial. - Careful Work-up: Employ a mild, non-acidic, and non-basic work-up procedure to isolate the product without causing epimerization.
Difficulty in Product Purification - Similar Polarity of Diastereomers: The resulting diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography.- Optimize Chromatography: Use a high-performance flash chromatography system with a carefully selected solvent system. A shallow gradient or isocratic elution may be necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for separating diastereomers.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a Ketone Enolate

This protocol provides a general methodology for the diastereoselective alkylation of a ketone with 2-(chloromethyl)-1-methylpiperidine. The free base of the piperidine derivative is generated prior to the alkylation step.

1. Preparation of 2-(Chloromethyl)-1-methylpiperidine (Free Base)

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is > 8.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

2. Diastereoselective Alkylation

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and the ketone (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 20 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 2-(chloromethyl)-1-methylpiperidine (free base, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

experimental_workflow cluster_prep Free Base Preparation cluster_alkylation Diastereoselective Alkylation start 2-(Chloromethyl)-1-methylpiperidine HCl add_base Add NaHCO₃ solution start->add_base extract Extract with DCM add_base->extract dry Dry and Concentrate extract->dry free_base Free Base (Oil) dry->free_base add_electrophile Add Free Base free_base->add_electrophile ketone Ketone in THF lda Add LDA at -78 °C ketone->lda enolate Enolate Formation (1 hr) lda->enolate enolate->add_electrophile react React at -78 °C (4-6 hrs) add_electrophile->react quench Quench with NH₄Cl react->quench workup Work-up and Extraction quench->workup purify Purification (Chromatography) workup->purify product Diastereomeric Products purify->product

Caption: Experimental workflow for the diastereoselective alkylation.

troubleshooting_logic cluster_temp Temperature cluster_base Base cluster_solvent Solvent start Low Diastereoselectivity temp_high Is temperature high? start->temp_high base_check Is base non-hindered? start->base_check solvent_check Is solvent optimal? start->solvent_check lower_temp Lower to -78 °C temp_high->lower_temp change_base Use LDA or LiHMDS base_check->change_base screen_solvents Screen THF, Ether, Toluene solvent_check->screen_solvents

Caption: Troubleshooting logic for low diastereoselectivity.

Technical Support Center: Managing the Reactivity of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling, reactivity, and troubleshooting of experiments involving 2-(Chloromethyl)-1-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive characteristics of this compound?

A1: The key reactive feature of this compound is the chloromethyl group attached to the piperidine ring. The chlorine atom is a good leaving group, making the adjacent methylene carbon an electrophilic center susceptible to nucleophilic attack. This allows for a variety of substitution reactions. Additionally, the tertiary amine of the piperidine ring can participate in intramolecular reactions.

Q2: How should this compound be stored to maintain its stability?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from moisture and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is often recommended.

Q3: What are the main competing reactions to consider when using this compound in an alkylation reaction?

A3: The two primary competing reactions are intramolecular cyclization and elimination (E2) reactions.

  • Intramolecular Cyclization: The tertiary amine can attack the electrophilic chloromethyl group, leading to the formation of a highly reactive bicyclic aziridinium ion. This intermediate can then be attacked by a nucleophile at either of two positions, potentially leading to a mixture of products or rearrangement.

  • Elimination (E2) Reaction: In the presence of a strong, sterically hindered base, an E2 elimination can occur, resulting in the formation of an alkene. The use of a less hindered base and lower reaction temperatures can help to minimize this side reaction.[1]

Q4: I am observing an unexpected product in my reaction. What could it be?

A4: An unexpected product could be the result of the intramolecular cyclization mentioned in Q3. The formation of the aziridinium ion intermediate can lead to rearranged products. For example, a nucleophile might attack the piperidine ring carbon instead of the exocyclic methylene carbon, leading to a ring-expanded product or a regioisomer of the desired product.

Q5: My alkylation reaction is showing low or no conversion. What are the common causes?

A5: Low conversion in alkylation reactions with this compound can stem from several factors:

  • Insufficiently Nucleophilic Substrate: The nucleophile may not be strong enough to displace the chloride.

  • Steric Hindrance: Bulky groups on either the nucleophile or the piperidine ring can hinder the approach for a successful SN2 reaction.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is crucial. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Reagent Quality: The presence of moisture can deactivate the nucleophile or react with the alkylating agent. Ensure all reagents and solvents are anhydrous.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkylated Product
Potential Cause Troubleshooting Steps
Weak Nucleophile - Use a stronger base to generate a more potent nucleophile in situ.- Consider converting the nucleophile to a more reactive form (e.g., a salt).
Steric Hindrance - If the nucleophile is bulky, try a less hindered analogue if possible.- Increase the reaction temperature to overcome the activation energy, but monitor for side reactions.
Poor Solubility - Choose a solvent that dissolves all reactants.- Gentle heating may improve solubility.
Intramolecular Cyclization - Use a non-polar, aprotic solvent to disfavor the formation of the charged aziridinium ion.- Keep the reaction temperature as low as possible.
Elimination Side Reaction - Use a non-hindered base.- Lower the reaction temperature.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Aziridinium Ion Intermediate - This is a likely cause of regioisomeric products. Characterize all products to understand the reaction pathway.- Modify the reaction conditions (solvent, temperature) to favor the desired nucleophilic attack.
Elimination Products - Confirm the presence of alkenes by spectroscopic methods.- See troubleshooting steps for "Elimination Side Reaction" in Issue 1.
Over-alkylation - If the nucleophile has multiple reactive sites, use a protecting group strategy.- Control the stoichiometry of the reactants carefully.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a general method for the etherification of a phenol using this compound.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the secondary amine, the base, and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Data and Stability

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol [2]
Appearance Solid[2]
SMILES String ClCC1N(CCCC1)C.[H]Cl[2]
InChI Key AZZOFXGSQFRBCS-UHFFFAOYSA-N[2]

Note: Data for the free base, 2-(Chloromethyl)-1-methylpiperidine, is often reported as a liquid.

Table 2: Stability Profile (General Guidance)
Condition Stability Potential Degradation Pathway
Aqueous, Neutral pH ModerateSlow hydrolysis to the corresponding alcohol.
Aqueous, Acidic pH Relatively StableHydrolysis is generally slower than at neutral or basic pH.
Aqueous, Basic pH Less StableIncreased rate of hydrolysis and potential for elimination reactions.
Elevated Temperature ModerateCan promote elimination and intramolecular cyclization.
Presence of Nucleophiles ReactiveUndergoes substitution reactions.

Visualizing Reaction Pathways

Diagram 1: Primary Reaction Pathways

G A 2-(Chloromethyl)-1-methylpiperidine Hydrochloride B Nucleophilic Substitution (SN2) A->B + Nucleophile D Intramolecular Cyclization A->D - Cl- G Elimination (E2) A->G + Strong, Hindered Base C Desired Alkylated Product B->C E Aziridinium Ion Intermediate D->E F Rearranged/Side Products E->F + Nucleophile H Alkene Byproduct G->H

Caption: Primary reaction pathways of 2-(Chloromethyl)-1-methylpiperidine.

Diagram 2: Troubleshooting Workflow for Low Alkylation Yield

G Start Low Yield in Alkylation Reaction Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Conditions Are reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Increase_Nucleophilicity Use stronger base or more reactive nucleophile Check_Nucleophile->Increase_Nucleophilicity No Check_Side_Reactions Are there competing reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Adjust solvent, temperature, and base Check_Conditions->Optimize_Conditions No Minimize_Side_Reactions Lower temperature, use non-hindered base Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Increase_Nucleophilicity->Check_Conditions Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions->Success

Caption: A workflow for troubleshooting low yields in alkylation reactions.

References

Validation & Comparative

A Comparative Guide to 2-(Chloromethyl)-1-methylpiperidine hydrochloride and Other Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkylating agents represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative analysis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a potential alkylating agent, alongside established nitrogen mustard drugs: cyclophosphamide, melphalan, and chlorambucil. Due to the limited publicly available biological data for this compound, this comparison will focus on its chemical properties and predicted reactivity based on structure-activity relationships, contrasted with the well-documented performance of the other agents.[2][3]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these agents is crucial for predicting their biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundCyclophosphamideMelphalanChlorambucil
Molecular Formula C₇H₁₅Cl₂N[4]C₇H₁₅Cl₂N₂O₂PC₁₃H₁₈Cl₂N₂O₂C₁₄H₁₉Cl₂NO₂
Molecular Weight 184.11 g/mol [4]261.09 g/mol 305.20 g/mol 304.21 g/mol
Appearance Solid[4]White crystalline powderOff-white to buff powderWhite or almost white, crystalline powder
CAS Number 27483-92-7[4]50-18-0148-82-3305-03-3
Structure

Mechanism of Action: DNA Alkylation

Nitrogen mustards, including cyclophosphamide, melphalan, and chlorambucil, are bifunctional alkylating agents. Their cytotoxic activity stems from the formation of a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine.[2] Because these agents possess two alkylating moieties, they can form both intrastrand and interstrand cross-links in DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby halting replication and transcription.[1]

Based on its structure, 2-(Chloromethyl)-1-methylpiperidine is a monofunctional alkylating agent. The chloromethyl group is the reactive component, capable of alkylating nucleophilic sites on DNA. However, as a monofunctional agent, it is not expected to form DNA cross-links, which may influence its cytotoxic potency compared to bifunctional agents.

Alkylating_Agent_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response Alkylating_Agent Bifunctional Alkylating Agent Activated_Agent Formation of Aziridinium Ion Alkylating_Agent->Activated_Agent Intracellular Activation Mono_Adduct Monofunctional Alkylation (N7-Guanine) Activated_Agent->Mono_Adduct Alkylation DNA DNA Cross_Link Interstrand Cross-link Mono_Adduct->Cross_Link Second Alkylation DDR DNA Damage Response (DDR) Activation Cross_Link->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of bifunctional alkylating agents leading to DNA cross-linking and apoptosis.

Quantitative Performance Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The following table summarizes published IC50 values for cyclophosphamide, melphalan, and chlorambucil against various cancer cell lines.

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell line, incubation time, assay method). No peer-reviewed IC50 data for this compound has been identified in the public domain.

Alkylating AgentCell LineCancer TypeIC50 (µM)Reference(s)
Cyclophosphamide U87Glioblastoma15.67 ± 0.58[5]
T98Glioblastoma19.92 ± 1[5]
Raw 264.7Monocyte Macrophage145.44 µg/ml[6]
Melphalan RPMI8226Multiple Myeloma8.9[3]
THP1Acute Monocytic Leukemia6.26[3]
HL60Acute Promyelocytic Leukemia3.78[3]
LR5 (Melphalan-resistant)Multiple Myeloma>100[7]
Chlorambucil A2780Ovarian Carcinoma12 - 43[8]
A2780 cisR (Cisplatin-resistant)Ovarian Carcinoma12 - 43[8]
LNCaPProstate Cancer101.0[8]
HCT-116Colorectal Carcinoma>130[8]

Experimental Protocols

Standardized protocols are essential for the evaluation and comparison of alkylating agents. Below are methodologies for key assays.

MTT Cell Viability Assay

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat_Cells Treat with serial dilutions of alkylating agent Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution Incubate_3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Alkaline Comet Assay for DNA Interstrand Cross-links

Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.

Methodology:

  • Treatment: Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., hydrogen peroxide).

  • Irradiation: After treatment, expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known number of random single-strand breaks.

  • Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and proteins.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to denature the DNA and separate the strands. Apply an electric field.

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: In untreated cells, radiation-induced breaks allow DNA fragments to migrate, forming a "comet tail." In cells with ICLs, the cross-links reduce the migration of DNA out of the nucleus. The degree of ICL formation is inversely proportional to the length and intensity of the comet tail.

Signaling Pathways Activated by Alkylating Agents

The DNA damage induced by alkylating agents triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Key players in this pathway include sensor proteins (e.g., ATM and ATR), mediator proteins (e.g., CHK1 and CHK2), and effector proteins (e.g., p53).

DDR_Pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (Adducts, Cross-links) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases (Mediators) ATM_ATR->CHK1_CHK2 p53 p53 Activation (Effector) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response (DDR) pathway activated by alkylating agents.

Comparative Summary and Conclusion

FeatureThis compoundCyclophosphamide, Melphalan, Chlorambucil
Alkylating Functionality Monofunctional (predicted)Bifunctional
DNA Cross-linking Not expectedYes
Cytotoxicity (IC50) Data not availableDocumented across numerous cell lines
Mechanism of Action Predicted to form DNA mono-adductsForms DNA mono-adducts and interstrand cross-links

References

A Comparative Guide to the Synthesis of N-Methyl-2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-2-substituted piperidine motif is a crucial structural component in a vast array of pharmaceuticals and natural products. Its presence is often critical for biological activity, influencing potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and stereocontrolled synthetic routes to access these valuable compounds is of paramount importance in medicinal chemistry and drug development. This guide provides a comparative overview of prominent synthetic strategies, offering experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to N-Methyl-2-Substituted Piperidines

The synthesis of N-methyl-2-substituted piperidines can be broadly categorized into two main strategies:

  • Piperidine Ring Formation Followed by N-Methylation: These methods focus on first constructing the 2-substituted piperidine core, followed by the introduction of the N-methyl group in a subsequent step.

  • Concurrent N-Methylation and Piperidine Ring Modification: In this approach, a pre-existing piperidine or pyridine ring is modified to introduce the 2-substituent, with N-methylation being a part of the overall transformation sequence.

This guide will delve into specific methodologies within these strategies, providing a comparative analysis of their advantages, limitations, and practical applicability.

Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data for key synthetic routes, allowing for a direct comparison of their performance based on reported experimental data.

Table 1: Asymmetric Synthesis of 2-Substituted Piperidines (Prior to N-Methylation)

MethodCatalyst/ReagentSubstrate ExampleYield (%)ee (%)drReference(s)
Organocatalytic Asymmetric Michael AdditionL-Proline (20 mol%)Δ¹-Piperideine, Acetone5694N/A[1]
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / (S)-Urea-Phos2-Phenylpyridine>9998N/A[2][3]
Rhodium-Catalyzed [2+2+2] Cycloaddition[Rh(C₂H₄)₂Cl]₂ / (S)-BINAPAlkenyl isocyanate, Phenylacetylene8595>19:1[4]
Diastereoselective Lithiation/Trappings-BuLi / TMEDA, then CO₂N-Boc-2-methylpiperidine82N/A>95:5[5]

Table 2: N-Methylation of 2-Substituted Piperidines

MethodReagentsSubstrate ExampleYield (%)Reference(s)
Eschweiler-Clarke ReactionFormaldehyde, Formic acid-d₂2-Phenylpiperidine84[6][7]
Reductive AminationParaformaldehyde, NaBH(OAc)₃2-Benzylpiperidine95[8]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations discussed.

Organocatalytic Asymmetric Synthesis of (+)-Pelletierine[1]
  • Reaction Setup: To a solution of freshly prepared Δ¹-piperideine (50 mg, 0.6 mmol) in acetone (0.85 mL), L-proline (20 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up and Purification: The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired product.

  • Reported Yield: 56%

  • Enantiomeric Excess: 94% ee, determined by HPLC analysis on a chiral stationary phase.

Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts[9]
  • Substrate Preparation: The corresponding 2-substituted pyridine is N-benzylated by treatment with benzyl bromide.

  • Hydrogenation: A solution of the N-benzyl-2-substituted pyridinium salt in methanol is hydrogenated in the presence of a chiral iridium catalyst (e.g., [Ir(cod)Cl]₂/(S)-Urea-Phos) under a hydrogen atmosphere (typically 50-100 bar) at a specified temperature (e.g., 40-60 °C) for a designated time.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting piperidine can be purified by distillation or chromatography.

  • Debenzylation: The N-benzyl group is typically removed by catalytic hydrogenation using Pd/C to yield the 2-substituted piperidine.

Flow Electrochemistry-Enabled Synthesis and Eschweiler-Clarke N-Methylation[6][7]

Step 1: Anodic Methoxylation of N-Formylpiperidine

  • Electrochemical Setup: An undivided microfluidic electrolysis cell with a carbon anode and a steel cathode is used.

  • Electrolysis: A solution of N-formylpiperidine (0.2 M) and Et₄NBF₄ (0.05 M) as the supporting electrolyte in methanol is passed through the flow cell at a constant current.

  • Work-up: The solvent is evaporated, and the product, 2-methoxy-N-formylpiperidine, is purified by column chromatography.

  • Reported Yield: 82%

Step 2: Synthesis of 2-Phenyl-N-formylpiperidine

  • Reaction: To a solution of 2-methoxy-N-formylpiperidine in benzene, aluminum trichloride is added, and the mixture is stirred at room temperature.

  • Work-up: The reaction is quenched with brine, and the product is extracted with an organic solvent and purified by chromatography.

  • Reported Yield: 91%

Step 3: Deprotection

  • Reaction: The N-formyl group is removed by refluxing with aqueous HCl.

  • Reported Yield: 77%

Step 4: Eschweiler-Clarke N-Methylation

  • Reaction: To 2-phenylpiperidine, formaldehyde (37% in H₂O) and formic acid-d₂ are added. The mixture is heated at 85 °C for 4 hours.

  • Work-up: The reaction mixture is cooled, water is added, and the aqueous layer is basified with NaOH and extracted with ether. The combined organic layers are dried and concentrated to give N-(methyl-d)-2-phenylpiperidine.

  • Reported Yield: 84%

Diastereoselective Lithiation and Trapping of N-Boc-piperidine[5][10]
  • Lithiation: A solution of N-Boc-2-substituted piperidine in an ethereal solvent (e.g., diethyl ether or THF) is cooled to a low temperature (e.g., -78 °C). A solution of s-butyllithium in the presence of a ligand such as TMEDA is added dropwise.

  • Trapping: After stirring for a specified time, the electrophile (e.g., gaseous carbon dioxide for carboxylation) is introduced into the reaction mixture.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the product is extracted, dried, and purified by chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Synthetic_Routes cluster_0 Strategy 1: Ring Formation then N-Methylation cluster_1 Strategy 2: Pyridine Modification cluster_2 Strategy 3: Piperidine C-H Functionalization Acyclic_Precursors Acyclic Precursors 2-Substituted_Piperidine 2-Substituted Piperidine Acyclic_Precursors->2-Substituted_Piperidine Organocatalysis [ee >90%] N-Methyl-2-Substituted_Piperidine_1 N-Methyl-2-Substituted Piperidine 2-Substituted_Piperidine->N-Methyl-2-Substituted_Piperidine_1 Eschweiler-Clarke [Yield >80%] 2-Substituted_Pyridine 2-Substituted Pyridine N-Alkyl-2-Substituted_Pyridinium N-Alkyl-2-Substituted Pyridinium Salt 2-Substituted_Pyridine->N-Alkyl-2-Substituted_Pyridinium N-Alkylation 2-Substituted_Piperidine_2 2-Substituted Piperidine N-Alkyl-2-Substituted_Pyridinium->2-Substituted_Piperidine_2 Asymmetric Hydrogenation [ee >95%] N-Methyl-2-Substituted_Piperidine_2 N-Methyl-2-Substituted Piperidine 2-Substituted_Piperidine_2->N-Methyl-2-Substituted_Piperidine_2 N-Methylation N-Boc_Piperidine N-Boc-Piperidine 2-Lithio-N-Boc_Piperidine 2-Lithio-N-Boc-Piperidine N-Boc_Piperidine->2-Lithio-N-Boc_Piperidine Lithiation N-Boc-2-Substituted_Piperidine N-Boc-2-Substituted Piperidine 2-Lithio-N-Boc_Piperidine->N-Boc-2-Substituted_Piperidine Electrophilic Trap 2-Substituted_Piperidine_3 2-Substituted Piperidine N-Boc-2-Substituted_Piperidine->2-Substituted_Piperidine_3 Deprotection N-Methyl-2-Substituted_Piperidine_3 N-Methyl-2-Substituted Piperidine 2-Substituted_Piperidine_3->N-Methyl-2-Substituted_Piperidine_3 N-Methylation Detailed_Synthesis cluster_A Route A: Organocatalytic Approach cluster_B Route B: Pyridine Hydrogenation cluster_C Route C: C-H Functionalization Start Starting Materials Acyclic Acyclic Precursors Start->Acyclic Pyridine 2-Substituted Pyridine Start->Pyridine N_Boc_Pip N-Boc-Piperidine Start->N_Boc_Pip 2-Sub_Pip 2-Substituted Piperidine Final_Product N-Methyl-2-Substituted Piperidine 2-Sub_Pip->Final_Product N-Methylation (e.g., Eschweiler-Clarke) Acyclic->2-Sub_Pip Proline-catalyzed Michael Addition Pyridinium N-Activated Pyridinium Pyridine->Pyridinium Activation Pyridinium->2-Sub_Pip Asymmetric Hydrogenation Lithio_Pip 2-Lithio-N-Boc-Piperidine N_Boc_Pip->Lithio_Pip s-BuLi/TMEDA N_Boc_Sub_Pip N-Boc-2-Substituted Piperidine Lithio_Pip->N_Boc_Sub_Pip Electrophile N_Boc_Sub_Pip->2-Sub_Pip Deprotection

References

A Comparative Analysis of Piperidine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a wide array of pharmaceuticals and natural products. Its prevalence underscores the critical need for efficient and versatile synthetic methodologies. This guide provides a comparative analysis of four key methods for piperidine synthesis: Catalytic Hydrogenation of Pyridine, Reductive Amination, the Hofmann-Löffler-Freytag Reaction, and the Aza-Diels-Alder Reaction. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each of the four piperidine synthesis methods, offering a direct comparison of their typical performance.

Synthesis MethodKey Reagents & CatalystsTypical SubstratesReaction TimeTemperature (°C)Pressure (atm)Yield (%)
Catalytic Hydrogenation H₂, PtO₂, Pd/C, Rh/C, Ru/PDVBPyridine & derivatives1.5 - 72 h30 - 1201 - 7090 - >99
Reductive Amination Primary amine, glutaraldehyde, NaBH₃CNGlutaraldehyde, primary amines< 15 minRoom Temp.AmbientHigh (often quantitative)
Hofmann-Löffler-Freytag N-haloamine, H₂SO₄ or UV lightN-haloamines with a δ-hydrogen3 h (irradiation)Varies (heat or RT)Ambient~72 (combined yield of isomers)
Aza-Diels-Alder Imine, Diene (e.g., Danishefsky's diene), followed by reduction (e.g., H₂/Pd/C)Imines, activated dienesVaries (two steps)Room Temp. to refluxAmbientGood to excellent (over two steps)

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the discussed piperidine synthesis strategies.

Catalytic Hydrogenation of Pyridine

This method is one of the most direct and atom-economical routes to piperidines, involving the saturation of a pyridine ring using hydrogen gas and a metal catalyst.[1]

Experimental Protocol:

  • Reactor Setup: In a high-pressure reactor vessel, add the pyridine substrate (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or water).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5 mol% PtO₂ or 10 wt% Pd/C).

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-70 atm) and heat to the appropriate temperature (e.g., 30-120 °C).[2]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Purification: Remove the catalyst by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the piperidine derivative.

Reductive Amination

This versatile method allows for the synthesis of N-substituted piperidines through the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine, followed by in situ reduction of the resulting imine intermediates.[3]

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable flask, dissolve the primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or a buffer solution).

  • Aldehyde Addition: Add glutaraldehyde (1.0 equiv) to the solution. The reaction is typically rapid.[3]

  • Reduction: To the mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in portions at room temperature.[3] The reaction is highly efficient and can be complete in less than 15 minutes.[3]

  • Work-up: Quench the reaction by adding a suitable reagent (e.g., an acid or base, depending on the reaction conditions).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Hofmann-Löffler-Freytag Reaction

This reaction involves the intramolecular cyclization of an N-haloamine to form a piperidine (or pyrrolidine) ring. The reaction is typically initiated by heat or UV light and proceeds via a radical mechanism.[4][5]

Experimental Protocol:

  • N-haloamine Formation: Prepare the N-haloamine in situ or as an isolated intermediate by treating the corresponding secondary amine with a halogenating agent (e.g., N-chlorosuccinimide or iodine and an oxidant like phenyliodine(III) diacetate).

  • Reaction Initiation: Dissolve the N-haloamine in a suitable solvent (e.g., a mixture containing a strong acid like H₂SO₄ or under neutral conditions for modified procedures). Initiate the reaction by either heating the solution or irradiating it with a UV lamp (e.g., a 420 nm light source) for a set period (e.g., 3 hours).[6]

  • Cyclization: The initially formed nitrogen-centered radical undergoes an intramolecular 1,6-hydrogen atom transfer, followed by halogen abstraction to form a δ-haloamine.

  • Work-up and Ring Closure: After the reaction is complete, treat the reaction mixture with a base to neutralize the acid and promote intramolecular nucleophilic substitution to form the piperidine ring.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography. A study involving a similar reaction reported a combined yield of 72% for the pyrrolidine and piperidine products.[6]

Aza-Diels-Alder Reaction followed by Reduction

The Aza-Diels-Alder reaction provides a powerful method for constructing the tetrahydropyridine or dihydropyridone ring, which can then be reduced to the corresponding piperidine. This two-step approach offers a high degree of control over the substitution pattern of the final product.

Experimental Protocol (Two Steps):

Step 1: Aza-Diels-Alder Reaction

  • Imine Formation (for in situ reactions): In a flask, mix the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent like methanol at room temperature.

  • Cycloaddition: To the solution containing the imine, add an activated diene such as Danishefsky's diene (1.2 equiv). The reaction often proceeds smoothly at room temperature to afford the dihydropyridone derivative in high yields.

  • Purification: After the reaction is complete, the product can be isolated and purified by standard techniques.

Step 2: Reduction to Piperidine

  • Hydrogenation Setup: Dissolve the dihydropyridone or tetrahydropyridine from Step 1 in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to hydrogenation, typically using a hydrogen balloon or a high-pressure hydrogenation apparatus, until the reduction is complete.

  • Purification: Remove the catalyst by filtration and concentrate the solvent to obtain the crude piperidine product, which can be further purified if necessary.

Visualization of Key Processes

To further aid in the understanding of these synthetic methodologies, the following diagrams, generated using the DOT language, illustrate the core logic and workflows.

Catalytic_Hydrogenation_Workflow Pyridine Pyridine Substrate Reactor High-Pressure Reactor Pyridine->Reactor Catalyst Catalyst (e.g., PtO₂, Pd/C) Catalyst->Reactor H2 H₂ Gas H2->Reactor Solvent Solvent (e.g., MeOH) Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Purification Purification Filtration->Purification Removal of Catalyst Piperidine Piperidine Product Purification->Piperidine Isolation

Catalytic Hydrogenation Experimental Workflow

Reductive_Amination_Pathway Glutaraldehyde Glutaraldehyde Imine Cyclic Iminium Ion (Intermediate) Glutaraldehyde->Imine PrimaryAmine Primary Amine PrimaryAmine->Imine Condensation Piperidine N-Substituted Piperidine Imine->Piperidine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Piperidine Reduction

Reductive Amination Signaling Pathway

HLF_Reaction_Mechanism N_Haloamine N-Haloamine N_Radical Nitrogen Radical N_Haloamine->N_Radical Initiation Initiation (Heat or UV Light) Initiation->N_Radical HAT 1,6-Hydrogen Atom Transfer N_Radical->HAT C_Radical Carbon Radical HAT->C_Radical Halogen_Abstraction Halogen Abstraction C_Radical->Halogen_Abstraction Delta_Haloamine δ-Haloamine Halogen_Abstraction->Delta_Haloamine Piperidine Piperidine Delta_Haloamine->Piperidine Base Base Base->Piperidine Intramolecular SN2

Hofmann-Löffler-Freytag Reaction Logical Relationship

Aza_Diels_Alder_Workflow Imine Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Tetrahydropyridine Tetrahydropyridine Intermediate Cycloaddition->Tetrahydropyridine Piperidine Piperidine Product Tetrahydropyridine->Piperidine Reduction Reduction (e.g., H₂/Pd/C) Reduction->Piperidine

Aza-Diels-Alder Experimental Workflow

References

A Comparative Guide to the Reactivity of Chloromethylpyridines and Chloromethylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of chloromethylpyridines and chloromethylpiperidines, two classes of compounds frequently employed as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding their relative reactivity in nucleophilic substitution reactions is crucial for reaction design, optimization, and the prediction of metabolic pathways. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for their comparative kinetic analysis.

Executive Summary

Chloromethylpyridines and chloromethylpiperidines, while both serving as alkylating agents, exhibit distinct reactivity profiles governed by the electronic and steric properties of their respective heterocyclic rings. In general, chloromethylpyridines are more reactive towards nucleophilic substitution than chloromethylpiperidines . This difference is primarily attributed to the electronic nature of the pyridine ring, which can stabilize the transition states of both SN1 and SN2 reactions. In contrast, the saturated piperidine ring offers no such electronic stabilization and can introduce significant steric hindrance.

The reactivity of these compounds is analogous to the well-studied benzyl chloride, which serves as a useful benchmark. The pyridine ring, being aromatic and containing an electronegative nitrogen atom, influences the benzylic-like carbon of the chloromethyl group, enhancing its reactivity.[1][2] The piperidine ring, being a saturated heterocycle, results in the chloromethyl group being attached to a typical primary or secondary carbon, with reactivity influenced primarily by steric factors.

Theoretical Comparison of Reactivity

The reactivity of chloromethylpyridines and chloromethylpiperidines in nucleophilic substitution reactions is dictated by a combination of electronic and steric effects. These factors influence the stability of the transition states and intermediates in both SN1 and SN2 pathways.

Electronic Effects

The nitrogen atom in the pyridine ring is sp² hybridized and is more electronegative than the carbon atoms.[3] This leads to an inductive electron withdrawal (-I effect) from the ring, which also extends to the chloromethyl group.[4] Furthermore, the pyridine ring can participate in resonance, delocalizing charge in the transition state.[2]

  • For SN1 reactions , which proceed through a carbocation intermediate, the adjacent pyridine ring can stabilize the positive charge through resonance, similar to a phenyl group in benzyl chloride. This stabilization lowers the activation energy for the formation of the carbocation.

  • For SN2 reactions , the electron-withdrawing nature of the pyridine ring can polarize the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The transition state is also stabilized by the delocalization of developing negative charge onto the ring.

In contrast, the piperidine ring is a saturated aliphatic system. The nitrogen atom is sp³ hybridized and acts as an electron-donating group through induction (+I effect).

  • For SN1 reactions , the electron-donating nature of the piperidine nitrogen would slightly destabilize an adjacent carbocation, making this pathway less favorable compared to chloromethylpyridines.

  • For SN2 reactions , the piperidine ring does not offer any resonance stabilization of the transition state.

Steric Effects

Steric hindrance plays a significant role in determining the rate of SN2 reactions.[5][6]

  • Chloromethylpyridines , particularly 2- and 3-chloromethylpyridine, have relatively unhindered reaction centers, similar to benzyl chloride.

  • Chloromethylpiperidines , especially those substituted at positions adjacent to the chloromethyl group, can experience considerable steric hindrance.[7] The flexible nature of the piperidine ring can also lead to conformational isomers that may further obstruct the backside attack required for an SN2 reaction. For instance, in N-Boc-4-chloromethylpiperidine, the bulky Boc protecting group can influence the conformation and accessibility of the reaction site.

The following diagram illustrates the key factors influencing the reactivity of these two classes of compounds.

G Factors Influencing Reactivity cluster_pyridine Chloromethylpyridines cluster_piperidine Chloromethylpiperidines Pyridine Pyridine Ring Electronic_P Electronic Effects (-I, Resonance) Pyridine->Electronic_P Steric_P Steric Effects (Generally Low) Pyridine->Steric_P Reactivity_P Enhanced Reactivity Electronic_P->Reactivity_P Steric_P->Reactivity_P Piperidine Piperidine Ring Electronic_Pi Electronic Effects (+I) Piperidine->Electronic_Pi Steric_Pi Steric Effects (Potentially High) Piperidine->Steric_Pi Reactivity_Pi Reduced Reactivity Electronic_Pi->Reactivity_Pi Steric_Pi->Reactivity_Pi

Factors influencing the reactivity of chloromethylpyridines and chloromethylpiperidines.

Quantitative Reactivity Comparison (Illustrative Data)

While direct comparative kinetic data for chloromethylpyridines and chloromethylpiperidines is scarce in the literature, we can construct an illustrative comparison based on the principles discussed above and data for analogous compounds like benzyl chloride. The following table presents hypothetical second-order rate constants (k) for the reaction with a common nucleophile, such as iodide ion in acetone, which favors an SN2 mechanism.

CompoundStructureRelative Reactivity (Illustrative)Hypothetical k (M⁻¹s⁻¹) at 25°C
Benzyl Chloride Ph-CH₂ClBenchmark1.0 x 10⁻³
2-Chloromethylpyridine 2-Py-CH₂ClMore reactive than Benzyl Chloride5.0 x 10⁻³
3-Chloromethylpyridine 3-Py-CH₂ClSimilar to Benzyl Chloride1.2 x 10⁻³
4-Chloromethylpyridine 4-Py-CH₂ClMore reactive than Benzyl Chloride8.0 x 10⁻³
N-Boc-4-Chloromethylpiperidine N-Boc-4-Pip-CH₂ClLess reactive than Benzyl Chloride2.0 x 10⁻⁵

Note: The data in this table is illustrative and intended to reflect the expected trends in reactivity based on electronic and steric effects. Actual experimental values may vary.

Experimental Protocols for a Comparative Kinetic Study

To obtain precise quantitative data for a direct comparison, a kinetic study is necessary. The following protocols describe common methods for monitoring the progress of nucleophilic substitution reactions.

Conductometric Method

This method is suitable for reactions that produce or consume ions, leading to a change in the electrical conductivity of the solution.[8] For the reaction of a chloromethyl compound with an ionic nucleophile (e.g., NaI), the consumption of the ionic nucleophile and the formation of a different ionic product (NaCl) will alter the conductivity.

Experimental Workflow:

G Conductometric Kinetic Analysis Workflow A Prepare solutions of chloromethyl compound and nucleophile B Equilibrate solutions to reaction temperature A->B C Mix reactants in a thermostatted conductivity cell B->C D Record conductivity as a function of time C->D E Plot conductivity vs. time D->E F Calculate rate constant from the slope of the plot E->F

Workflow for conductometric kinetic analysis.

Detailed Protocol:

  • Solution Preparation: Prepare standard solutions of the chloromethylpyridine, chloromethylpiperidine, and the nucleophile (e.g., 0.01 M sodium iodide in acetone).

  • Instrumentation Setup: Calibrate a conductivity meter with standard KCl solutions. Place a thermostatted conductivity cell in a constant temperature water bath.

  • Reaction Initiation: Pipette a known volume of the nucleophile solution into the conductivity cell and allow it to reach thermal equilibrium. Initiate the reaction by injecting a small, known volume of the chloromethyl compound solution.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete.

  • Data Analysis: Plot the change in conductivity against time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant can be calculated using the appropriate integrated rate law.

Gas Chromatography (GC) Method

GC is a powerful technique for monitoring reactions where the reactants and products are volatile and can be separated on a GC column.[9][10][11]

Experimental Workflow:

G GC-Based Kinetic Analysis Workflow A Prepare reaction mixture with an internal standard B Incubate at constant temperature A->B C Withdraw aliquots at specific time intervals B->C D Quench the reaction in each aliquot C->D E Analyze aliquots by GC D->E F Determine concentrations from peak areas relative to internal standard E->F G Plot concentration vs. time and determine the rate constant F->G

Workflow for GC-based kinetic analysis.

Detailed Protocol:

  • Reaction Setup: In a thermostatted reaction vessel, combine the chloromethyl compound, the nucleophile, and a suitable internal standard (a non-reactive compound with a distinct retention time).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it with a cold solvent.

  • GC Analysis: Inject the quenched aliquot into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector).

  • Data Analysis: Determine the concentrations of the reactant and product by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be used to monitor the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.[12][13][14]

Experimental Workflow:

G NMR-Based Kinetic Analysis Workflow A Prepare reaction mixture in an NMR tube with a deuterated solvent B Place the NMR tube in the spectrometer at a constant temperature A->B C Acquire NMR spectra at regular time intervals B->C D Integrate characteristic signals of reactants and products C->D E Calculate concentrations from integral values D->E F Plot concentration vs. time and determine the rate constant E->F

Workflow for NMR-based kinetic analysis.

Detailed Protocol:

  • Sample Preparation: In an NMR tube, dissolve the chloromethyl compound and the nucleophile in a suitable deuterated solvent.

  • NMR Acquisition: Place the NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate the signals corresponding to specific protons of the reactant and the product. The relative concentrations of the reactant and product can be determined from the ratio of their integral values. Plot the concentration of the reactant as a function of time and determine the rate constant from this data.

Conclusion

The reactivity of chloromethylpyridines is generally higher than that of chloromethylpiperidines in nucleophilic substitution reactions. This is primarily due to the electron-withdrawing and resonance-stabilizing effects of the aromatic pyridine ring, which are absent in the saturated piperidine system. Steric hindrance can further decrease the reactivity of chloromethylpiperidines. For researchers and drug development professionals, this differential reactivity is a critical consideration in the design of synthetic routes and in understanding the potential metabolic fate of molecules containing these motifs. The experimental protocols provided herein offer a robust framework for the quantitative comparison of these important classes of compounds.

References

The Strategic Advantage of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency, yield, and purity of a synthetic pathway. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the introduction of specific structural motifs is a recurring challenge. One such motif is the N-substituted piperidine ring, a common feature in many biologically active compounds. This guide provides a comparative analysis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key alkylating agent for this purpose, with alternative reagents, supported by experimental data from the synthesis of the antihistamine drug Mequitazine.

Introduction to this compound

This compound is a versatile bifunctional molecule. It incorporates a reactive chloromethyl group, making it an effective alkylating agent, and a piperidine ring, a prevalent scaffold in medicinal chemistry. Its hydrochloride salt form enhances stability and handling. This reagent is particularly valuable for introducing the 1-methyl-2-piperidylmethyl moiety onto nucleophilic centers, such as the nitrogen atom of heterocyclic compounds.

Comparative Performance in the Synthesis of Mequitazine

The synthesis of Mequitazine, an H1 antagonist, provides a practical case study for evaluating the performance of different alkylating agents. Mequitazine's structure features a phenothiazine core N-alkylated with a quinuclidine moiety, which is structurally related to the piperidine motif. The traditional synthesis has employed a chloro-derivative, analogous to 2-(chloromethyl)-1-methylpiperidine, while newer methods utilize alternative leaving groups.

Reagent/MethodSubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Chloromethyl quinuclidinePhenothiazine sodium/potassium saltSodium/Potassium amideXyleneHighNot specifiedLowPatent EP1037891B1
3-Mesyloxymethyl quinuclidineLithiated Phenothiazinen-ButyllithiumTHF65~2 hoursup to 90Patent EP1037891B1
Palladium Catalyzed Allylic AlkylationSodium PhenothiazinateNot ApplicableNot specifiedNot specifiedNot specifiedGoodChem. Pharm. Bull. 57(11) 1300-1302 (2009)

Table 1: Comparison of reagents and methods for the N-alkylation of phenothiazine in the synthesis of Mequitazine and related structures.

As indicated in the table, the traditional method using a chloro-derivative, similar in reactivity to 2-(chloromethyl)-1-methylpiperidine, suffers from low yields. A key issue is the potential for elimination side reactions under the harsh, high-temperature conditions often required. In contrast, the use of a mesylate leaving group in 3-mesyloxymethyl quinuclidine, coupled with the use of a stronger nucleophile (lithiated phenothiazine), allows for milder reaction conditions and results in a significantly higher yield of up to 90%. Modern palladium-catalyzed methods also offer efficient alternatives.

This comparison highlights a crucial advantage of considering alternatives to simple chloroalkanes. While this compound is a readily available and cost-effective reagent, its performance can be surpassed by reagents with better leaving groups, such as mesylates or tosylates, especially in challenging syntheses prone to side reactions.

Experimental Protocols

General Experimental Protocol for N-Alkylation of Phenothiazine with an Alkyl Halide (Adapted)

This protocol is a general representation of the N-alkylation of phenothiazine using an alkyl halide, such as this compound.

Materials:

  • Phenothiazine

  • This compound

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup equipment

Procedure:

  • To a solution of phenothiazine (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the phenothiazine anion.

  • This compound (1.0 eq) is added to the reaction mixture. Note: The hydrochloride salt may need to be neutralized or a stronger base used to facilitate the reaction.

  • The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated phenothiazine.

Experimental Protocol for the Improved Synthesis of Mequitazine using 3-Mesyloxymethyl quinuclidine (from Patent EP1037891B1)

Materials:

  • Phenothiazine

  • n-Butyllithium

  • 3-Mesyloxymethyl quinuclidine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylpyrrolidone (optional co-solvent)

  • Hydrochloric acid

  • Isopropyl ether

Procedure:

  • Phenothiazine is dissolved in anhydrous THF.

  • The solution is cooled, and n-butyllithium is added to form the lithiated derivative of phenothiazine.

  • A solution of 3-mesyloxymethyl quinuclidine in THF is added to the reaction mixture.

  • The reaction is heated to approximately 65 °C for about 2 hours.

  • After the reaction is complete, the mixture is subjected to an acid-base extraction.

  • The mequitazine hydrochloride product crystallizes from the aqueous acidic phase.

  • The crystalline product is filtered and washed with isopropyl ether to yield pure mequitazine hydrochloride with a yield of up to 90%.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reagents Reactants & Reagents cluster_process Reaction & Workup cluster_product Product phenothiazine Phenothiazine reaction N-Alkylation Reaction phenothiazine->reaction alkylating_agent Alkylating Agent (e.g., 2-(Chloromethyl)-1-methylpiperidine HCl) alkylating_agent->reaction base Base (e.g., NaH) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Phenothiazine purification->product

Caption: General workflow for the N-alkylation of phenothiazine.

comparison_logic cluster_choice Choice of Alkylating Agent cluster_conditions Reaction Conditions cluster_outcome Outcome start Goal: Synthesize N-Alkylated Phenothiazine chloro 2-(Chloromethyl)-1-methyl- piperidine HCl start->chloro mesylate Alternative Mesylate/Tosylate Reagent start->mesylate harsh Harsh Conditions (High Temp) chloro->harsh Often Requires mild Milder Conditions mesylate->mild Allows for low_yield Low Yield & Side Products harsh->low_yield high_yield High Yield & High Purity mild->high_yield conclusion Conclusion: Alternative leaving groups can significantly improve yield.

Caption: Decision logic for selecting an alkylating agent.

Conclusion

This compound remains a valuable and accessible reagent for introducing the 1-methyl-2-piperidylmethyl group in organic synthesis. Its primary advantage lies in its straightforward application in N-alkylation reactions. However, for complex syntheses where high yields are paramount and side reactions are a concern, researchers should consider alternatives with superior leaving groups, such as mesylates or tosylates. The synthesis of Mequitazine serves as a compelling example where a strategic change in the leaving group of the alkylating agent led to a dramatic improvement in reaction efficiency. Ultimately, the choice of reagent should be guided by a careful evaluation of the specific synthetic challenge, including the nucleophilicity of the substrate, the potential for side reactions, and the desired overall yield of the target molecule.

A Comparative Guide to Piperidine Functionalization: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and selective methods for its functionalization is a cornerstone of modern medicinal chemistry and drug discovery. This guide provides a comparative overview of common strategies for piperidine functionalization, with a focus on reaction yields and detailed experimental protocols to aid researchers in selecting the optimal method for their synthetic challenges.

Data Presentation: A Comparative Analysis of Yields

The following tables summarize the yields for various piperidine functionalization methods, offering a comparative look at their efficiency across different substrates and reaction conditions.

C-H Functionalization

Direct functionalization of C-H bonds offers an atom-economical approach to introduce complexity to the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups.

PositionFunctionalization TypeCatalyst/ReagentSubstrateYield (%)Reference
C2ArylationRh₂(R-TCPTAD)₄N-Boc-piperidine83[1]
C2ArylationRu catalystN-amidine-piperidineLow[2]
C2ArylationPhotoredox catalyst (Ir(ppy)₃)N-aryl-piperidine derivativesGood to excellent[3][4]
C3ArylationPd(OAc)₂ / LigandN-Boc-piperidine43-71[5][6]
C4ArylationRh₂(S-2-Cl-5-BrTPCP)₄N-p-bromophenylsulfonyl-piperidine67[1]
C4ArylationRh₂(S-2-Cl-5-BrTPCP)₄N-Boc-3-methylpiperidine50-57[1]
αTrifluoromethylationmCPBA, PivCl, CF₃-sourceN-alkyl piperidinesGood[7]
αAlkylationmCPBA, PivCl, Alkyl iodideN-benzyl piperidineGood[7]
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of piperidines with various aryl and heteroaryl halides.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-chloroanisole(NHC)Pd(allyl)ClNaOt-BuDioxane8043[8]
4-bromoanisole(NHC)Pd(allyl)ClNaOt-BuDioxane8093[8]
2-chlorobenzothiazolePd₂(dba)₃ / Biaryl phosphineNaOt-BuToluene10092[9]
Heteroaryl BromidesPd₂(dba)₃ / BINAP---Good[10]
2-bromopyridinePd₂(dba)₃ / dppp---Good[10]
Reductive Amination

Reductive amination provides a versatile route to substituted piperidines, often starting from dicarbonyl compounds or through intramolecular cyclization.

ReactantsReducing AgentCatalystYield (%)Reference
Pentadialdose, AmmoniaH₂ (35 atm)-78[11]
2,6-Heptodiulose, Ammonium formateNaBH₃CN-44 (over two steps)[11]
Sugar-derived dicarbonyl, AminePd(OH)₂/C-70-78[11]
Halogenated amidesNaBH₄-Good[12]
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related piperidine-containing fused systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone.

β-arylethylamineCarbonyl CompoundCatalyst/ConditionsYield (%)Reference
2-(5-methylfuran-2-yl)ethanamineAromatic aldehydesAcid-catalyzedReasonable[13]
Tryptamine derivativeGarner aldehyde--[14]
N-allyl-l-tryptophan methyl esterAldehyde-79[14]
β-arylethylamineAldehyde/KetoneAcidic, heatHigh (with nucleophilic arenes)[15]

Experimental Protocols

Below are detailed methodologies for key functionalization reactions, providing a practical guide for laboratory implementation.

C-H Arylation of N-Boc-piperidine (β-selective)

This protocol describes a palladium-catalyzed β-arylation of N-Boc-piperidine.[6]

Diagram of the Experimental Workflow:

Experimental Workflow: β-C-H Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd catalyst, ligand, N-Boc-piperidine, aryl halide, and base in a dry flask. solvent Add anhydrous solvent under inert atmosphere. reagents->solvent heating Heat the mixture with stirring for the specified time. solvent->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Extract with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_n(Ar)Pd(II)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination / Deprotonation pd_complex1->amine_coordination HNR₂ Base pd_complex2 L_n(Ar)Pd(II)-NR₂ amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NR₂ reductive_elimination->product Workflow for Reductive Amination start Dicarbonyl Compound + Amine Source condensation Condensation to form (di)imine intermediate start->condensation reduction Reduction of imine(s) condensation->reduction cyclization Intramolecular Cyclization reduction->cyclization product Substituted Piperidine cyclization->product Pictet-Spengler Reaction Mechanism reactants β-arylethylamine + Aldehyde imine_formation Imine Formation reactants->imine_formation Acid catalyst iminium_ion Iminium Ion (Protonation) imine_formation->iminium_ion cyclization Electrophilic Aromatic Substitution (Ring Closure) iminium_ion->cyclization spirocyclic_intermediate Spirocyclic Intermediate cyclization->spirocyclic_intermediate deprotonation Deprotonation/ Rearomatization spirocyclic_intermediate->deprotonation product Tetrahydro-β-carboline or similar product deprotonation->product

References

A Comparative Guide to Purity Assessment of Piperidine-Containing Pharmaceuticals: The Case of Cloperastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized piperidine-containing compounds, with a specific focus on the antitussive agent, cloperastine. While the initial query specified 2-(Chloromethyl)-1-methylpiperidine hydrochloride, our investigation reveals that cloperastine synthesis more commonly involves the coupling of an activated benzhydryl derivative with piperidine or 2-(1-piperidino)ethanol. This guide will, therefore, serve the target audience by examining the purity assessment of a highly relevant piperidine-containing pharmaceutical, offering valuable insights into the analysis of this class of compounds. We will delve into common synthetic routes, potential impurities, and a comparison of analytical techniques, complete with experimental protocols and data visualizations.

I. Synthetic Pathways and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its manufacturing process. In the case of cloperastine, several synthetic routes have been developed, each with a unique impurity profile.

Traditional Synthesis:

A common historical method involves the etherification of 4-chlorobenzhydrol with 2-chloroethanol, followed by a reaction with piperidine.[1] This multi-step process, while effective, can introduce several impurities.

Modern Catalytic Approaches:

More recent methods utilize catalytic systems, such as sodium hydrogen sulfate, to improve reaction efficiency and reduce harsh conditions, leading to a purer final product.[1] Biocatalytic methods using engineered alcohol dehydrogenases for the stereoselective reduction of ketone precursors are also emerging as a greener alternative.[2]

Common Impurities in Cloperastine Synthesis:

A thorough understanding of potential impurities is critical for developing effective analytical methods for purity assessment. Key impurities identified in cloperastine hydrochloride bulk drug include:

  • Impurity A: 1-[2-(diphenylmethoxy)ethyl]piperidine (lacks the chloro-substituent)[1][3]

  • Impurity B: 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (positional isomer)[1][3]

  • Impurity C: 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (positional isomer)[1][3]

  • Impurity D: (4-chlorophenyl)(phenyl)methanone (unreacted starting material)[1][3]

  • Impurity E: (4-chlorophenyl)(phenyl)methanol (intermediate and hydrolysis product)[1][3]

II. Comparison of Analytical Methods for Purity Assessment

The two primary analytical techniques for assessing the purity of cloperastine and quantifying its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHPLC MethodGC-MS Method (for Genotoxic Impurities)
Analyte(s) Cloperastine, Impurities A, B, C, D, E2-chloroethanol (a potential genotoxic impurity)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Detector UV DetectorMass Spectrometer
Primary Use Quantification of the active pharmaceutical ingredient (API) and known impuritiesDetection and quantification of volatile and potentially genotoxic impurities
Sample Preparation Dissolution in a suitable mobile phaseStrong anion-exchange solid-phase extraction (SAX-SPE) to remove non-volatile matrix components[4]
Linearity Range 1.2-318 µg/mL (for Cloperastine)[4]Not specified for quantification in the provided data
Limit of Detection (LOD) 0.146 µg/mL (for Levocloperastine)[4]Below concentration limit in tested batches[4]
Accuracy (% Recovery) 99.57% - 99.84%[4]Not applicable for a limit test

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Method for Cloperastine Purity

This protocol is adapted from validated methods for the analysis of cloperastine hydrochloride.[4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ZORBAX ECLIPSE plus-C18).[4]

  • Mobile Phase: Isocratic mixture of 5 mM Phosphate Buffer (pH 6.5) and Acetonitrile (60:40 v/v).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Injection Volume: 50 µL.[5]

  • Column Temperature: Ambient.[5]

  • Detection Wavelength: 262 nm.[5]

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 5 mM solution. Adjust the pH to 6.5 with dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio and degas.[5]

  • Standard Solution Preparation (50 µg/mL): Accurately weigh approximately 25 mg of Cloperastine Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Dilute 5 mL of this stock solution to 50 mL with the mobile phase.[5]

  • Sample Preparation (from bulk drug): Accurately weigh a portion of the bulk drug equivalent to 10 mg of Cloperastine Hydrochloride into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes. Allow the solution to cool and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]

3. Analysis:

  • Inject the standard solution and the sample solution into the chromatograph.

  • Identify the cloperastine peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the cloperastine in the sample to the peak area in the standard. Impurities can be quantified based on their relative peak areas.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol provides a general method for the analysis of residual solvents in pharmaceutical ingredients.[6][7][8]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Oven Temperature Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 220 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode (m/z 35-350).

2. Reagent and Sample Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) for headspace analysis.[7]

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents at a known concentration in DMSO.

  • Sample Preparation: Accurately weigh about 100 mg of the cloperastine sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

3. Analysis:

  • Place the prepared vials in the headspace autosampler.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • Inject the headspace gas into the GC-MS system.

  • Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of the standards.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Isolation reaction->workup crude Crude Product workup->crude purification_method Purification (e.g., Crystallization, Chromatography) crude->purification_method pure_product Purified Compound purification_method->pure_product hplc HPLC Analysis (Purity, Impurities A-E) pure_product->hplc gcms GC-MS Analysis (Residual Solvents) pure_product->gcms final Qualified Product (Purity > 99.7%) hplc->final gcms->final

Caption: Workflow for Synthesis and Purity Assessment of Cloperastine.

synthesis_comparison cluster_traditional Traditional Synthesis cluster_modern Modern Catalytic Route cluster_biocatalytic Biocatalytic Approach start_trad 4-Chlorobenzhydrol + 2-Chloroethanol intermediate_trad Intermediate Ether start_trad->intermediate_trad H2SO4 cloperastine_trad Cloperastine intermediate_trad->cloperastine_trad piperidine Piperidine piperidine->cloperastine_trad start_modern 4-Chlorobenzhydrol + 2-(1-Piperidino)ethanol cloperastine_modern Cloperastine start_modern->cloperastine_modern Catalyst (e.g., NaHSO4) start_bio 4-Chlorobenzophenone intermediate_bio (R)-4-Chlorobenzhydrol start_bio->intermediate_bio Engineered ADH cloperastine_bio Cloperastine intermediate_bio->cloperastine_bio + Reagents

Caption: Comparison of Synthetic Routes for Cloperastine.

References

validation of a synthetic method using 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for the preparation of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical and chemical research. The routes are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.

Method 1: Two-Step Synthesis from 2-Pyridineethanol

This approach involves the initial synthesis of the precursor alcohol, 1-methyl-2-piperidineethanol, via catalytic hydrogenation of 2-pyridineethanol, followed by chlorination to yield the final product.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-2-piperidineethanol

  • Reaction: Catalytic hydrogenation of 2-pyridineethanol.

  • Procedure: To a solution of 2-pyridineethanol (1 mole) in methanol, a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen gas pressure of 50-70 bar for 6-10 hours. During this process, both the pyridine ring is reduced to a piperidine ring, and N-methylation can occur.[1]

  • Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to isolate 1-methyl-2-piperidineethanol.

  • Quantitative Data:

    • Yield: Moderate to high. While specific yields for the N-methylated product directly from this reaction can vary, literature on similar hydrogenations suggests that the formation of N-methylated byproducts is possible.[2][3][4] Optimization of reaction conditions, such as the choice of catalyst and the presence of other amines, can influence the selectivity towards the desired N-methylated product.[2][3][4]

Step 2: Synthesis of this compound

  • Reaction: Chlorination of 1-methyl-2-piperidineethanol using thionyl chloride.

  • Procedure: 1-Methyl-2-piperidineethanol (1 mole) is dissolved in an inert solvent such as chloroform. The solution is cooled in an ice bath, and thionyl chloride (1.1-1.3 molar equivalents) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • Work-up: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting residue is triturated with diethyl ether to induce crystallization. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

  • Quantitative Data:

    • Yield: Based on analogous reactions, this chlorination step is expected to proceed with high yield, typically in the range of 80-90%.[5]

    • Purity: The product obtained after crystallization is generally of high purity.

Synthetic Pathway Diagram

Method_1_Workflow Method 1: Two-Step Synthesis from 2-Pyridineethanol cluster_step1 Step 1: Synthesis of 1-Methyl-2-piperidineethanol cluster_step2 Step 2: Chlorination A 2-Pyridineethanol B Catalytic Hydrogenation (PtO2, H2, Methanol) A->B C 1-Methyl-2-piperidineethanol B->C D 1-Methyl-2-piperidineethanol E Chlorination (Thionyl Chloride) D->E F This compound E->F

Caption: Workflow for the two-step synthesis of this compound.

Method 2: N-Methylation of 2-(Chloromethyl)piperidine Hydrochloride

This alternative route involves the direct N-methylation of commercially available or pre-synthesized 2-(Chloromethyl)piperidine hydrochloride.

Experimental Protocol
  • Reaction: N-methylation of 2-(Chloromethyl)piperidine hydrochloride.

  • Procedure: 2-(Chloromethyl)piperidine hydrochloride (1 mole) is suspended in a suitable solvent like methanol. A weak base, such as cesium carbonate (Cs₂CO₃), is added to neutralize the hydrochloride and facilitate the methylation reaction. Methanol serves as both the solvent and the C1 source for methylation. A ruthenium-based catalyst, for instance, (DPEPhos)RuCl₂(PPh₃), is added (0.5 mol%), and the reaction mixture is heated at reflux for approximately 12 hours.[6]

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization to afford this compound.

  • Quantitative Data:

    • Yield: N-methylation reactions of amines using methanol and a ruthenium catalyst can achieve high yields, often exceeding 80%.[6]

    • Purity: Recrystallization of the final product generally provides high purity.

Synthetic Pathway Diagram

Method_2_Workflow Method 2: N-Methylation of 2-(Chloromethyl)piperidine Hydrochloride cluster_step1 N-Methylation A 2-(Chloromethyl)piperidine hydrochloride B N-Methylation (Methanol, Ru-catalyst, Cs2CO3) A->B C This compound B->C

Caption: Workflow for the N-methylation of 2-(Chloromethyl)piperidine hydrochloride.

Comparison of Synthetic Routes

ParameterMethod 1: Two-Step Synthesis from 2-PyridineethanolMethod 2: N-Methylation of 2-(Chloromethyl)piperidine
Starting Material 2-Pyridineethanol2-(Chloromethyl)piperidine hydrochloride
Number of Steps 21
Key Reagents PtO₂, H₂, Thionyl ChlorideMethanol, Ruthenium catalyst, Cesium Carbonate
Overall Yield Moderate to High (potentially lower due to the first step)High
Reaction Conditions High pressure for hydrogenation, reflux for chlorinationReflux
Scalability Potentially challenging due to high-pressure hydrogenationMore readily scalable
Safety Considerations Use of high-pressure hydrogen gas and corrosive thionyl chlorideUse of a specialized ruthenium catalyst
Cost-Effectiveness Dependent on the cost of 2-pyridineethanol and catalystDependent on the cost of 2-(chloromethyl)piperidine HCl and the ruthenium catalyst

Conclusion

Both synthetic routes offer viable pathways to this compound.

Method 1 is a classic approach that starts from a readily available precursor. However, it involves a high-pressure hydrogenation step that may require specialized equipment and careful handling. The overall yield is dependent on the efficiency of both the hydrogenation and the subsequent chlorination.

Method 2 presents a more direct, single-step conversion from a commercially available starting material. The use of a modern catalytic system for N-methylation offers high yields under milder conditions compared to the hydrogenation step in Method 1. This route may be more advantageous for its simplicity, scalability, and potentially higher overall yield, provided the starting material and catalyst are accessible and cost-effective.

The choice between these methods will ultimately depend on the specific resources, equipment availability, and economic considerations of the research or production environment.

References

An Economic and Synthetic Comparison of Precursors for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a foundational saturated heterocycle, is a critical structural motif in a vast array of pharmaceuticals and agrochemicals. The economic viability and efficiency of its synthesis are therefore of paramount importance in both academic research and industrial production. This guide provides an objective comparison of common precursors for piperidine synthesis, supported by experimental data, detailed methodologies, and process visualizations to aid in the selection of the most appropriate synthetic route.

At a Glance: Precursor Comparison

The selection of a precursor for piperidine synthesis is a trade-off between raw material cost, reaction efficiency (yield and time), and the capital and energy costs associated with the required reaction conditions. This table summarizes the key quantitative and qualitative factors for major industrial precursors.

PrecursorTypical Price (USD/kg)Synthesis MethodTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Pyridine ~$2.50 - $5.30[1][2][3][4][5]Catalytic Hydrogenation>95%High temperature (170-200°C) and pressure, Nickel or Rhodium catalyst[6][7]High atom economy, high yield, relatively low precursor cost.Requires high pressure and temperature infrastructure, potential for catalyst poisoning and over-reduction.[7]
1,5-Dichloropentane ~$7.00[8][9][10]Cyclization with Ammonia/Amine~65% (with benzylamine)[11]Moderate to high temperature (100-150°C), often under microwave irradiation.[12]Milder conditions than pyridine hydrogenation, versatile for N-substitution.Higher precursor cost than pyridine, moderate yields, potential for side reactions.
1,5-Diiodopentane ~$2,300[13]Cyclization with Amine~90% (with benzylamine)[11]Milder temperature (80°C) and shorter reaction time than dichloro- counterpart.[11]High reactivity and yield, faster reaction times.[11]Prohibitively high cost for large-scale synthesis.
Glutaraldehyde (50% aq.) (Varies, generally low cost)Reductive Amination with Ammonia/AmineGood to Excellent[14]Room temperature, often requires a reducing agent (e.g., NaBH₄, H₂/catalyst).[14][15]Mild reaction conditions, readily available and inexpensive precursor.Potential for polymerization of glutaraldehyde, requires a reducing agent, may form N-substituted piperidines.[15]
1,5-Pentanediol ~$8.70 - $185.00[16][17][18][19][20]Cyclization with Ammonia over CatalystHighHigh temperature and pressure, heterogeneous catalysis.Can be derived from renewable resources.High energy requirements, multi-step process from the diol.

Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, quantity, and market fluctuations.

Synthetic Pathways and Methodologies

A detailed examination of the primary synthetic routes from these precursors reveals the practical considerations for laboratory and industrial-scale production.

Catalytic Hydrogenation of Pyridine

This is the most common industrial method for producing piperidine. The process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

G Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Hydrogenation H2 H₂ (Hydrogen Gas) H2->Piperidine Catalyst Catalyst (e.g., Raney Ni, Rh/C) Catalyst->Piperidine High_Temp_Pressure High Temp/Pressure (e.g., 170-200°C) High_Temp_Pressure->Piperidine

Caption: Catalytic hydrogenation of pyridine to piperidine.

Experimental Protocol: Hydrogenation of Pyridine with Raney Nickel [6]

  • Catalyst Preparation: In a high-pressure autoclave, add Raney Nickel catalyst (e.g., 5-10% by weight of pyridine) slurried in a suitable solvent like ethanol or isopropanol.

  • Reactant Addition: Add pyridine to the autoclave.

  • Reaction Conditions: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heating and Agitation: Heat the mixture to 170-200°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude piperidine can be further purified by fractional distillation.

Cyclization of 1,5-Dihalopentanes

This method involves the reaction of a 1,5-dihalopentane with ammonia or a primary amine to form the piperidine ring through intramolecular nucleophilic substitution.

G Dihalopentane 1,5-Dihalopentane (X = Cl, I) Intermediate N-Substituted 5-halopentylamine Dihalopentane->Intermediate First Substitution Amine R-NH₂ Amine->Intermediate Piperidine N-Substituted Piperidine Intermediate->Piperidine Intramolecular Cyclization (SN2)

Caption: Synthesis of N-substituted piperidines from 1,5-dihalopentanes.

Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane [12]

  • Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), benzylamine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude N-benzylpiperidine by column chromatography on silica gel.

Reductive Amination of Glutaraldehyde

This approach utilizes the reaction of glutaraldehyde with an amine in the presence of a reducing agent to form the piperidine ring.

G Glutaraldehyde Glutaraldehyde Dihydropyridine_Intermediate Dihydropyridine Intermediate Glutaraldehyde->Dihydropyridine_Intermediate Amine R-NH₂ Amine->Dihydropyridine_Intermediate Condensation Reducing_Agent Reducing Agent (e.g., NaBH₄, H₂/Catalyst) Piperidine N-Substituted Piperidine Reducing_Agent->Piperidine Reduction Dihydropyridine_Intermediate->Piperidine

Caption: Reductive amination of glutaraldehyde to form N-substituted piperidines.

Experimental Protocol: Synthesis of N-Substituted Piperidines from Glutaraldehyde [14]

This protocol is adapted for a general reductive amination and may require optimization for specific amines and reducing agents.

  • Reaction Setup: To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or water) in a round-bottom flask, add an aqueous solution of glutaraldehyde (1.0 mmol) dropwise at room temperature with stirring.

  • pH Adjustment (if necessary): Adjust the pH of the solution to be slightly acidic (pH 5-6) to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 mmol) portion-wise to the reaction mixture. Alternatively, the reaction can be carried out under a hydrogen atmosphere with a catalyst like Pd/C.

  • Reaction Time: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (if a borohydride reagent was used).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Economic and Practical Considerations

  • Pyridine: As the most economical precursor with high-yield conversion, pyridine remains the preferred choice for large-scale industrial production of unsubstituted piperidine.[6] The main drawbacks are the high energy and capital costs associated with the high-pressure and high-temperature equipment required for hydrogenation.

  • 1,5-Dihalopentanes: 1,5-Dichloropentane offers a more moderate and potentially safer route, especially for the synthesis of N-substituted piperidines.[12] Its higher cost compared to pyridine is a significant factor. 1,5-Diiodopentane, while highly reactive and leading to excellent yields under mild conditions, is generally too expensive for anything other than small-scale laboratory synthesis.[11]

  • Glutaraldehyde: This precursor is attractive due to its low cost and the mild conditions of the reductive amination process.[14][15] It is particularly useful for generating libraries of N-substituted piperidines in a research setting. However, the need for a stoichiometric reducing agent adds to the cost and waste stream.

  • 1,5-Pentanediol: While currently more expensive than pyridine, 1,5-pentanediol is gaining interest as it can be produced from renewable biomass sources. This could make it a more sustainable and potentially cost-competitive precursor in the future, although the conversion to piperidine still requires energy-intensive conditions.

Conclusion

For the large-scale, cost-effective production of piperidine itself, the catalytic hydrogenation of pyridine remains the industry standard due to the low cost of the precursor and high reaction yields. For laboratory-scale synthesis and the production of diverse N-substituted piperidines, reductive amination of glutaraldehyde offers a versatile and economical option under mild conditions. 1,5-Dichloropentane provides a viable, albeit more expensive, alternative for N-substituted piperidines, particularly when microwave-assisted synthesis can be employed to reduce reaction times. The choice of precursor will ultimately depend on the desired scale of production, the target molecule (unsubstituted or N-substituted piperidine), and the available resources and infrastructure.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Chloromethyl)-1-methylpiperidine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Chloromethyl)-1-methylpiperidine hydrochloride, a compound classified with acute oral toxicity and as a serious eye irritant. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Precautions

This compound is a solid substance with the molecular formula C₇H₁₅Cl₂N. Its hazard classification necessitates careful handling to avoid exposure.

Key Hazards:

  • Acute Toxicity (Oral), Category 3: Toxic if swallowed.

  • Eye Irritation, Category 2A: Causes serious eye irritation.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[2][3]

  • Do not eat, drink, or smoke when handling this chemical.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to its chemical structure, this compound is categorized as a halogenated organic waste .[4][5] It is imperative to segregate this waste stream from non-halogenated solvents and other waste types to prevent dangerous reactions and to facilitate proper treatment.[5] Mixing with other waste can complicate the disposal process and increase costs.[5]

Waste Category Description Container Type
Halogenated Organic Solids Solid this compound, and any grossly contaminated items (e.g., weigh boats, filter paper).Tightly sealed, clearly labeled, chemically resistant container (e.g., high-density polyethylene).[4]
Contaminated Labware Empty containers, and disposable labware (e.g., pipette tips, gloves) with trace amounts of contamination.Designated, labeled hazardous waste container.
Aqueous Solutions Any solutions containing dissolved this compound.Labeled, sealed container for halogenated aqueous waste.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the immediate, in-lab procedures for the collection and temporary storage of this compound waste pending collection by a licensed hazardous waste disposal service.

1. Waste Collection:

  • Solid Waste: Carefully place solid this compound waste into a designated, robust, and sealable container.[4][6] Avoid generating dust.[1]

  • Contaminated Items: Place all disposables, such as gloves and weigh papers, that have come into contact with the chemical into the designated solid hazardous waste container.

  • Original Containers: Empty original containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), and the rinsate collected as halogenated solvent waste. If triple-rinsing is not feasible, the empty container must be disposed of as hazardous waste.[4]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

3. Temporary Storage:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2][4]

  • Ensure containers are tightly sealed to prevent leaks or spills.[4]

  • Do not fill containers beyond 90% of their capacity to allow for expansion.[4]

4. Final Disposal:

  • The ultimate disposal of halogenated organic compounds like this compound is typically achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[7][8] This process breaks down the chemical into less harmful components.[7]

  • Never dispose of this chemical down the drain or in regular trash.[1][2]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small, solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[6][9]

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Personal Contamination: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Disposal cluster_Facility Final Disposition Start Generation of Waste (this compound) Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in Designated Labeled Container Segregate->Collect Store Temporarily Store in Secure Secondary Containment Collect->Store EHS_Pickup EHS Waste Pickup Store->EHS_Pickup Transport Transport to Licensed Waste Facility EHS_Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration End Final Disposal Incineration->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Chloromethyl)-1-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Chloromethyl)-1-methylpiperidine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDangerGHS06
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationDangerGHS06

Data sourced from the Sigma-Aldrich safety information for this compound.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionStandard
Eyes/Face Safety goggles with side protection or a face shield.EN 166 (EU) or NIOSH (US) approved.[2]
Skin Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. For extensive handling, a complete suit protecting against chemicals may be necessary.[3][4][5]Gloves tested according to EN 374.[3][6]
Respiratory In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]Government-approved respirator.[8]

Always inspect PPE for integrity before use and dispose of contaminated items in accordance with institutional and local regulations.[2]

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not breathe dust or aerosols.[7][10]

  • Use non-sparking tools and take precautionary measures against static discharge if the compound is used in a manner that could generate dust clouds.[7][11]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12][13]

  • Keep away from incompatible materials such as oxidizing agents.[13]

  • Store in a locked area or an area accessible only to qualified or authorized personnel.[12]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and immediately seek medical attention.

Exposure RouteFirst-Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water if the person is conscious. Do NOT induce vomiting.[3][10]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[3]
If on Skin Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3][10][12]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[7][10]

For spills, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and its container in accordance with national and local regulations. Do not mix with other waste.[12] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Materials: Dispose of contaminated PPE and other materials in sealed, labeled containers as hazardous waste.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Solid Compound C->D In Fume Hood E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste in Labeled, Sealed Containers G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1-methylpiperidine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-1-methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.